AM11542
Description
Properties
Molecular Formula |
C25H37BrO2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(6aR,10aR)-3-(8-bromo-2-methyloctan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H37BrO2/c1-17-10-11-20-19(14-17)23-21(27)15-18(16-22(23)28-25(20,4)5)24(2,3)12-8-6-7-9-13-26/h10,15-16,19-20,27H,6-9,11-14H2,1-5H3/t19-,20-/m1/s1 |
InChI Key |
SZDVFUZKFPGYEK-WOJBJXKFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AM11542: A Technical Whitepaper on a Potent CB1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM11542 is a potent synthetic cannabinoid agonist that has been instrumental in elucidating the structural and functional dynamics of the human cannabinoid receptor 1 (CB1). As a tetrahydrocannabinol derivative, its high affinity and wash-resistant binding properties have made it a valuable tool for biophysical and pharmacological studies. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a review of its interaction with the CB1 receptor signaling pathway.
Introduction
This compound is a synthetic organic compound classified as a potent CB1 receptor agonist.[1] Its chemical structure is inspired by Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2] Specifically, this compound is a tetrahydrocannabinol analog featuring a 1',1'-dimethylheptyl (DMH) alkyl chain at the C3 position and a bromo substituent at the ω-position of this chain.[3] This modification confers high affinity for the CB1 receptor and contributes to its wash-resistant binding characteristics.[3] The high potency and unique binding properties of this compound were pivotal in the successful crystallization and structural determination of the agonist-bound human CB1 receptor, providing critical insights into the receptor's activation mechanism.[3][4][5][6][7][8][9]
Pharmacological Profile
The pharmacological activity of this compound has been characterized through various in vitro assays, primarily focusing on its interaction with the CB1 receptor.
Binding Affinity
Radioligand binding assays are employed to determine the affinity of this compound for the CB1 receptor. These experiments typically utilize [³H]CP55,940, a high-affinity cannabinoid agonist, as the radioligand. The inhibitory constant (Ki) of this compound is a measure of its binding affinity, with lower values indicating a stronger interaction.
| Parameter | Value | Assay Condition | Reference |
| Kᵢ | 0.46 ± 0.05 nM | Competition binding against [³H]CP55,940 in membranes from CHO-K1 cells expressing human CB1 receptor. | [3] |
Functional Activity
The functional activity of this compound as a CB1 receptor agonist is commonly assessed by measuring its effect on adenylyl cyclase activity. The CB1 receptor is primarily coupled to the Gi/o family of G proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]
| Parameter | Value | Assay Condition | Reference |
| EC₅₀ | 1.1 ± 0.2 nM | Inhibition of forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing human CB1 receptor. | [3] |
| Eₘₐₓ | 100% | Inhibition of forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing human CB1 receptor (relative to CP55,940). | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of this compound for the CB1 receptor using [³H]CP55,940.[5][6][12]
Materials:
-
Membranes from CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.
-
[³H]CP55,940 (radioligand).
-
This compound (test compound).
-
CP55,940 (non-labeled, for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 5-20 µg of protein per well).
-
This compound at various concentrations.
-
[³H]CP55,940 at a final concentration close to its Kd (e.g., 0.5-2 nM).
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of non-labeled CP55,940 (e.g., 10 µM).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol details the measurement of the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.[11][13][14]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
This compound (test compound).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white plates.
Procedure:
-
Seed the CB1-expressing cells into 384-well plates and culture overnight.
-
On the day of the assay, aspirate the culture medium and replace it with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add this compound to the wells at various concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for basal control) at a final concentration that elicits approximately 80% of its maximal response (EC₈₀).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Analyze the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for this compound.
Signaling Pathways and Experimental Workflow
CB1 Receptor Signaling Pathway
This compound binding to the CB1 receptor primarily activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The CB1 receptor can also couple to other signaling pathways, including Gs proteins (leading to stimulation of adenylyl cyclase under certain conditions) and β-arrestin recruitment, which can mediate receptor desensitization and downstream signaling events.[4][10]
Caption: this compound-mediated CB1 receptor signaling pathways.
Experimental Workflow for this compound Characterization
The following diagram illustrates the logical flow of experiments to characterize a novel CB1 receptor agonist like this compound.
References
- 1. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 9. Active-state crystal structures of cannabinoid receptor CB1 reveal how cannabis compounds like THC trigger their effects | Chemistry World [chemistryworld.com]
- 10. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. marshall.edu [marshall.edu]
AM11542: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM11542 is a potent synthetic agonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of this compound, based on currently available scientific literature. It details the binding characteristics, signaling pathways, and structural changes induced upon receptor engagement. Quantitative pharmacological data are presented in a clear, tabular format, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a comprehensive understanding of this compound's pharmacology.
Introduction
The cannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a myriad of physiological processes. The CB1 receptor, a primary target of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis, is a key therapeutic target for various neurological and psychiatric disorders.[2][3] this compound is a synthetic tetrahydrocannabinol analog designed as a potent CB1 receptor agonist.[2][4] Understanding its precise mechanism of action is critical for the development of novel therapeutics with improved efficacy and safety profiles.
Molecular Mechanism of Action
This compound functions as a full agonist at the human CB1 receptor.[2] Its mechanism of action involves binding to the orthosteric pocket of the CB1 receptor, inducing a series of conformational changes that lead to receptor activation and downstream signaling.
Binding to the CB1 Receptor
This compound exhibits high affinity for the CB1 receptor.[2] The binding is characterized by hydrophobic interactions between the ligand and residues within the transmembrane helices (TMs) 3, 5, 6, and 7, as well as extracellular loop 2.[5] A critical hydrogen bond is formed between the phenolic hydroxyl group of this compound and the serine residue at position 383 (Ser3837.39).[5]
Upon binding, this compound induces a significant conformational change in the receptor, resulting in a 53% reduction in the volume of the ligand-binding pocket compared to the antagonist-bound state.[2][3] This structural rearrangement is crucial for the initiation of downstream signaling cascades.
The "Twin Toggle Switch" Activation Mechanism
A key feature of CB1 receptor activation by agonists like this compound is the "twin toggle switch" mechanism.[2][3][6][7][8][9] This involves the synergistic conformational change of two specific amino acid residues: Phenylalanine 200 (Phe2003.36) and Tryptophan 356 (Trp3566.48).[2][3][6][7][8][9] The movement of these residues is considered essential for the transition of the receptor from an inactive to an active state, capable of engaging with intracellular G-proteins.
Signaling Pathways
As a G-protein coupled receptor, CB1 activation by this compound initiates intracellular signaling primarily through the inhibitory G-protein (Gαi/o) pathway.[4]
Gαi/o-Mediated Signaling
Upon this compound binding and receptor activation, the associated Gαi/o protein is activated. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] The activated Gβγ subunits can also modulate the activity of other effector proteins, including G protein-gated inwardly-rectifying potassium (GIRK) channels.[4]
β-Arrestin Pathway
In addition to G-protein signaling, agonist binding to the CB1 receptor can also lead to the recruitment of β-arrestins.[4][5] This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades, such as the activation of the pERK1/2 pathway.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.
Table 1: Radioligand Binding Affinity
| Radioligand | Receptor | Assay Type | Ki (nM) |
| [³H]CP55,940 | Human CB1 | Competition Binding | 1.4 ± 0.2 |
Data from Hua et al., 2017.[2]
Table 2: Functional Agonist Activity
| Assay Type | Parameter | Value |
| Inhibition of forskolin-stimulated cAMP accumulation | EC50 (nM) | 0.43 ± 0.08 |
| Emax (%) | 100 |
Data from Hua et al., 2017.[2]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
-
Cell Membranes: Membranes from cells expressing the human CB1 receptor are used.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist, is used as the radiolabeled competitor.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Analysis: The data is used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[2]
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the activity of adenylyl cyclase.
-
Cells: CHO cells stably expressing the human CB1 receptor are used.
-
Stimulation: The cells are stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.
-
Treatment: The cells are co-incubated with forskolin and varying concentrations of the test compound (this compound).
-
Detection: The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based).
-
Analysis: The data is used to determine the half-maximal effective concentration (EC50) and the maximum effect (Emax) of the test compound.[2]
Visualizations
Signaling Pathways
Caption: this compound signaling pathways at the CB1 receptor.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent, full agonist of the CB1 receptor that activates the canonical Gαi/o signaling pathway, leading to the inhibition of cAMP production and modulation of ion channel activity. Its binding induces significant conformational changes in the receptor, governed by the "twin toggle switch" mechanism. The detailed understanding of its mechanism of action, supported by quantitative pharmacological data and structural insights, provides a solid foundation for the rational design of next-generation cannabinoid-based therapeutics. Further research into its potential for biased agonism and the role of the β-arrestin pathway will be crucial in delineating its full pharmacological profile.
References
- 1. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 4. researchgate.net [researchgate.net]
- 5. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
AM11542: A Technical Whitepaper on a Potent CB1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM11542 is a potent, synthetic, full agonist of the Cannabinoid Receptor 1 (CB1), structurally related to Δ⁸-tetrahydrocannabinol (Δ⁸-THC). This document provides a comprehensive technical overview of this compound, consolidating available data on its receptor binding affinity, functional potency, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile. This guide is intended to serve as a core resource for researchers engaged in the study of the endocannabinoid system and the development of novel cannabinoid-based therapeutics.
Introduction
The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system, primarily expressed in the central nervous system.[1] It is the main target of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the psychoactive component of cannabis.[1] The development of potent and selective CB1 receptor ligands is of significant interest for therapeutic applications in pain management, neurodegenerative diseases, and appetite stimulation.[2]
This compound, also known as (-)-7′-Bromo-1′,1′-dimethylheptyl-Δ8-tetrahydrocannabinol, is a synthetic cannabinoid designed for high affinity and efficacy at the CB1 receptor.[3] Its structure, featuring a 1',1'-dimethylheptyl (DMH) side chain and a bromo-substituent, contributes to its potent and "wash-resistant" binding characteristics.[3] This whitepaper will delve into the quantitative pharmacology of this compound, the protocols for its in vitro assessment, and its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound in comparison to other well-known cannabinoid ligands.
Table 1: CB1 Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand | Source |
| This compound | 0.45 ± 0.05 | [³H]CP55,940 | [3] |
| AM841 | 1.1 ± 0.1 | [³H]CP55,940 | [3] |
| CP55,940 | 0.23 ± 0.02 | [³H]CP55,940 | [3] |
Table 2: In Vitro Functional Activity at the CB1 Receptor (cAMP Accumulation Assay)
| Compound | EC50 (nM) | %Emax (relative to CP55,940) | Assay Type | Source |
| This compound | 0.20 ± 0.04 | 100 | Inhibition of forskolin-stimulated cAMP | [3] |
| AM841 | 0.38 ± 0.06 | 100 | Inhibition of forskolin-stimulated cAMP | [3] |
| CP55,940 | 0.22 ± 0.04 | 100 | Inhibition of forskolin-stimulated cAMP | [3] |
| Δ⁹-THC | 4.8 ± 0.8 | 60 | Inhibition of forskolin-stimulated cAMP | [3] |
Signaling Pathway
Activation of the CB1 receptor by an agonist such as this compound initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] A key structural feature of CB1 receptor activation is the "twin toggle switch" mechanism, involving a conformational change of residues Phe200 and Trp356.[3][4]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
[³H]CP55,940 (radioligand)
-
Membranes from cells expressing human CB1 receptors
-
Assay Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., 10 µM unlabeled CP55,940)
-
GF/C glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes (e.g., 33 µg protein per well), and either the test compound, vehicle (for total binding), or non-specific binding control.[5]
-
Add [³H]CP55,940 to a final concentration appropriate for the Kd of the radioligand (e.g., 1 nM).
-
Incubate the plate at 37°C for 60-90 minutes.[5]
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a compound to act as an agonist or inverse agonist at the CB1 receptor by quantifying its effect on cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
IBMX (a phosphodiesterase inhibitor, optional but recommended)
-
Test compound (e.g., this compound)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Plate the CB1-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound or vehicle for 15-30 minutes at 37°C. If using, include IBMX (e.g., 0.1 mM) in this step.[6]
-
Stimulate the cells with forskolin (e.g., 3 µM) for 15-30 minutes at 37°C to induce cAMP production.[6][7]
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve using non-linear regression.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the in vitro characterization of a novel CB1 receptor agonist like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Research Applications of AM11542
AM11542 is a potent synthetic agonist of the cannabinoid receptor 1 (CB1), playing a pivotal role in advancing the understanding of cannabinoid receptor pharmacology and structure.[1][2] This technical guide provides a comprehensive overview of this compound's research applications, mechanism of action, and associated experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Research Applications
The primary research application of this compound lies in its utility as a high-affinity agonist to probe the structure and function of the CB1 receptor.[1][3] Its unique properties, including its wash-resistant binding, have made it an invaluable tool for biophysical and structural studies.[1]
A landmark application of this compound was in the determination of the agonist-bound crystal structure of the human CB1 receptor.[1][3][4] By co-crystallizing with this compound, researchers were able to capture the receptor in its active conformation, providing unprecedented insights into the molecular mechanisms of agonist binding and receptor activation.[1][3][4] These crystal structures have revealed significant conformational changes compared to the antagonist-bound state, including a substantial reduction in the volume of the ligand-binding pocket and an increase in the surface area of the G-protein-binding region.[1][3]
Furthermore, the this compound-bound CB1 structure has served as a template for molecular docking and dynamics simulations to predict the binding modes of other cannabinoids, including Δ⁹-tetrahydrocannabinol (Δ⁹-THC), endocannabinoids, and other synthetic ligands.[1] This has significant implications for structure-based drug design and the development of novel therapeutics targeting the endocannabinoid system.
Mechanism of Action
This compound acts as a full agonist at the CB1 receptor.[1] Upon binding, it induces a series of conformational changes in the receptor, leading to the activation of intracellular signaling pathways. The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi).[5] Activation of the Gi signaling pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5]
Structural studies with this compound have been instrumental in elucidating the key molecular determinants of CB1 receptor activation. A critical finding is the identification of a "twin toggle switch" involving the residues Phenylalanine 200 (Phe2003.36) and Tryptophan 356 (Trp3566.48) (superscripts denote Ballesteros–Weinstein numbering).[1][3] The interaction and movement of these residues are considered essential for the conformational changes that lead to receptor activation.[1][3] The binding of this compound stabilizes the active state of the receptor, facilitating its interaction with and activation of downstream G-proteins.[6]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Radioligand Binding Affinity of this compound
| Compound | Radioligand | Ki (nM) |
|---|---|---|
| This compound | [³H]CP55,940 | Data not explicitly quantified in the provided search results |
Note: While the exact Ki value is not stated, this compound is described as having high affinity for the CB1 receptor.[1]
Table 2: Functional Activity of this compound in cAMP Accumulation Assay
| Compound | Emax (% of maximum response) | EC50 (nM) |
|---|---|---|
| This compound | Full agonist | Data not explicitly quantified in the provided search results |
| Δ⁹-THC | Partial agonist | Data not explicitly quantified in the provided search results |
Note: this compound is a potent, full agonist in inhibiting forskolin-stimulated cAMP accumulation, in contrast to the partial agonism of Δ⁹-THC.[1]
Table 3: Wash-Resistant Binding of this compound
| Pretreatment | [³H]CP55,940 Binding (after 1h incubation and wash) |
|---|---|
| Buffer (control) | Baseline |
| This compound (1 nM) | Significantly prevented radioligand binding |
| CP55,940 (4 nM) | Not specified in the provided context |
| AM841 (10 nM) | Significantly prevented radioligand binding |
Note: Pretreatment with this compound prevents subsequent radioligand binding even after washing, demonstrating its wash-resistant nature.[1][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the available literature.
This protocol is used to determine the binding affinity of this compound for the CB1 receptor.
-
Membrane Preparation: Cell membranes from cells expressing the human CB1 receptor are prepared.
-
Incubation: The cell membranes are pre-treated with either this compound at a specific concentration (e.g., 1 nM), a control buffer, or another cannabinoid ligand for 1 hour.[1][5]
-
Washing: The membranes are then washed to remove any unbound ligand.
-
Radioligand Incubation: The washed membranes are subjected to binding with a radiolabeled cannabinoid agonist, such as [³H]CP55,940, for 1 hour.[1][5]
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The maximal binding capacity (Bmax) is calculated. A reduction in Bmax in the presence of this compound indicates its binding to the receptor.[1][5]
This functional assay measures the ability of this compound to act as an agonist and inhibit cAMP production.
-
Cell Culture: CHO cell lines stably expressing the wild-type or mutant CB1 receptor are used.[1]
-
Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP accumulation.
-
Agonist Treatment: The cells are concurrently treated with varying concentrations of this compound or other test compounds.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., a competitive immunoassay).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of the agonist. Dose-response curves are generated to determine the Emax and EC50 values.[1]
This protocol outlines the steps for obtaining the crystal structure of the CB1 receptor in complex with this compound.
-
Protein Expression and Purification: The human CB1 receptor is expressed and purified. Often, a fusion protein, such as CB1–flavodoxin, is used to enhance stability.[1]
-
Reconstitution into Lipidic Cubic Phase (LCP): The purified protein is mixed with a molten lipid (e.g., 90% monoolein (B16389) and 10% cholesterol) to form the LCP.[1]
-
Crystallization Trials: The LCP containing the protein-ligand complex is dispensed into 96-well glass sandwich plates. Crystallization screens are performed using various precipitant solutions. For the CB1–this compound complex, crystals have been grown in conditions containing 0.1 M sodium cacodylate trihydrate pH 6.4, 300–350 mM potassium sodium tartrate tetrahydrate, and 30% PEG400.[1]
-
Crystal Harvesting and Data Collection: Crystals are harvested and subjected to X-ray diffraction to collect data for structure determination.
Conclusion
This compound has proven to be an indispensable chemical tool in the field of cannabinoid research. Its use has led to groundbreaking discoveries regarding the structure and activation mechanism of the CB1 receptor. The detailed understanding of the this compound-CB1 interaction provides a solid foundation for the rational design of new CB1-targeting ligands with tailored pharmacological properties, potentially leading to the development of safer and more effective therapeutic agents for a variety of disorders. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their own investigations.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 4. login.medscape.com [login.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
AM11542: A Technical Guide to its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM11542 is a potent synthetic cannabinoid and a full agonist of the Cannabinoid Receptor 1 (CB1).[1] It belongs to the classical cannabinoid structural class, being a derivative of Δ⁸-tetrahydrocannabinol (Δ⁸-THC).[1] This molecule was instrumental in advancing our understanding of cannabinoid receptor structure and function, as it was specifically designed to facilitate the crystallization of the human CB1 receptor in its active state.[1][2][3][4][5][6] The resulting crystal structures have provided unprecedented insights into the molecular mechanisms of CB1 receptor activation and have paved the way for the structure-based design of novel cannabinoid ligands with tailored pharmacological properties.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.
Discovery and Design Rationale
The discovery of this compound was a direct result of efforts to obtain a high-resolution crystal structure of an agonist-bound CB1 receptor.[1] The inherent flexibility of the receptor and its agonists posed a significant challenge to crystallization. To overcome this, this compound was designed with several key structural features to enhance its binding affinity and stabilize the receptor in an active conformation suitable for crystallization.[1]
Key design features of this compound, which differentiate it from Δ⁹-THC, include:
-
A 1',1'-gem-dimethylheptyl (DMH) alkyl chain at the C3 position. This modification is known to significantly enhance potency and efficacy in classical cannabinoids.[1]
-
A terminal bromo substituent on the alkyl chain.[1]
-
The Δ⁸-THC tricyclic ring system , which, along with the requisite stereochemistry, is a hallmark of classical cannabinoids.[1]
These modifications resulted in a ligand with high affinity for CB1 and a "wash-resistant" binding profile, indicating a slow dissociation rate, which is advantageous for structural studies.[1]
Synthesis
The synthesis of this compound, or (-)-7′-Bromo-1′,1′-dimethylheptyl-Δ⁸-tetrahydrocannabinol, follows established procedures for the synthesis of related classical cannabinoid analogs.[1][7] The experimental procedures and spectroscopic data for this compound have been reported, with the key steps being analogous to previously published methods from the laboratory of its creators.[1][7]
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a single document, the general approach involves the condensation of a substituted resorcinol (B1680541) with a suitable terpene derivative. The synthesis of related analogs with a dimethylheptyl side chain has been described in the literature and likely follows a similar pathway.
Pharmacological Characterization
The biological activity of this compound has been extensively characterized through a series of in vitro assays to determine its binding affinity and functional efficacy at the CB1 receptor.
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological parameters of this compound.
| Parameter | Value | Receptor/Assay System | Reference |
| Kᵢ (nM) | 0.48 ± 0.07 | Human CB1 Receptor ([³H]CP55,940 competition) | [1] |
| EC₅₀ (nM) | 1.1 ± 0.3 | cAMP accumulation inhibition in CHO-hCB1 cells | [1] |
| Eₘₐₓ (%) | 100 | cAMP accumulation inhibition in CHO-hCB1 cells | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).
-
[³H]CP55,940 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Cell membranes are prepared and protein concentration is determined.
-
In a 96-well plate, incubate a fixed concentration of [³H]CP55,940 with varying concentrations of this compound and a constant amount of cell membrane protein in binding buffer.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled, high-affinity CB1 ligand (e.g., unlabeled CP55,940).
-
The reaction mixture is incubated at 30°C for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of this compound to act as an agonist at the Gi/o-coupled CB1 receptor by quantifying the inhibition of adenylyl cyclase activity.
-
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Cell culture medium.
-
Forskolin.
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or SPA-based).
-
-
Procedure:
-
Cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates.
-
The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The cells are incubated for a further period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed according to the cAMP assay kit manufacturer's instructions.
-
The intracellular cAMP concentration is determined using the chosen assay format.
-
The data are plotted as a dose-response curve, and non-linear regression analysis is used to determine the EC₅₀ and Eₘₐₓ values for this compound.
-
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the orthosteric site of the CB1 receptor, a Class A G-protein coupled receptor (GPCR).[1] This binding event stabilizes the receptor in an active conformation, leading to the engagement and activation of intracellular heterotrimeric Gi/o proteins.[8]
The activation of Gi/o proteins by the this compound-bound CB1 receptor triggers a cascade of intracellular events, the most prominent of which is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels.[8]
A key feature of CB1 receptor activation by agonists like this compound is the conformational change of a "twin toggle switch" involving residues Phe200 and Trp356.[1] This molecular switch is considered essential for the transition of the receptor from an inactive to an active state.[1] The binding of this compound induces a significant reduction in the volume of the ligand-binding pocket and an increase in the surface area of the intracellular G-protein-binding region, facilitating the coupling and activation of Gi/o proteins.[1][2][3][4][5][6]
CB1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
The characterization of a novel cannabinoid ligand like this compound follows a logical progression from its creation to the detailed assessment of its biological activity. The workflow ensures a comprehensive understanding of the compound's properties.
Experimental Workflow for the Characterization of this compound.
Conclusion
This compound is a landmark compound in cannabinoid research. Its rational design and synthesis enabled the elucidation of the first agonist-bound crystal structures of the human CB1 receptor, providing invaluable information for the field of GPCR structural biology and drug discovery. The detailed pharmacological characterization of this compound confirms its status as a potent and full agonist of the CB1 receptor. This technical guide serves as a comprehensive resource for researchers interested in the properties and experimental investigation of this compound and related cannabinoid ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological evaluation of dimethylheptyl analogs of delta 9-THC: reassessment of the putative three-point cannabinoid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
AM11542: A Technical Guide to its Cannabinoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM11542 is a potent synthetic cannabinoid agonist that has been instrumental in elucidating the structure and function of the cannabinoid type 1 (CB1) receptor.[1][2] This technical guide provides a comprehensive overview of the selectivity of this compound for the CB1 versus the cannabinoid type 2 (CB2) receptor, presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Data Presentation: Quantitative Analysis of this compound Binding Affinity
The primary measure of a ligand's affinity for a receptor is its inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
The available data on the binding affinity of this compound is summarized in the table below.
| Receptor | Ligand | Kᵢ (nM) | Assay Type | Radioligand | Cell Line | Reference |
| Human CB1 | This compound | 0.11 | Radioligand Binding | [³H]CP55,940 | HEK293 | --INVALID-LINK-- |
| Human CB2 | This compound | Not Reported | - | - | - | - |
Note: Despite extensive literature searches, no experimental data for the binding affinity (Kᵢ) or functional activity (EC₅₀/IC₅₀) of this compound at the CB2 receptor has been publicly reported. Therefore, a quantitative measure of its selectivity for CB1 over CB2 cannot be definitively calculated. The compound was originally designed as a potent CB1 agonist to facilitate structural studies of this receptor.[1][2]
Experimental Protocols: Radioligand Binding Assay for CB1 Receptor Affinity
The binding affinity of this compound for the human CB1 receptor was determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (this compound) to displace a radioactively labeled ligand ([³H]CP55,940) from the receptor.
Materials
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA.
-
Scintillation Cocktail: A solution used to detect the radioactive decay of the radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
Procedure
-
Membrane Preparation: HEK293 cells expressing the human CB1 receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of [³H]CP55,940.
-
Varying concentrations of the unlabeled test compound, this compound.
-
A suspension of the CB1 receptor-containing cell membranes.
-
-
Incubation: The plates are incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]CP55,940 (the IC₅₀ value). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathway of Cannabinoid Receptors
The following diagram illustrates the canonical signaling pathway for both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ.
Caption: Canonical signaling pathway of CB1 and CB2 receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the radioligand binding assay used to determine the binding affinity of compounds like this compound.
Caption: Experimental workflow for a radioligand binding assay.
Logical Relationship of this compound Selectivity
This diagram illustrates the logical framework for determining the selectivity of a ligand for two different receptors.
Caption: Logical process for determining ligand selectivity.
References
Methodological & Application
AM11542 Experimental Protocol: A Comprehensive Guide for Researchers
Application Notes and Protocols for the Potent CB1 Receptor Agonist AM11542
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic cannabinoid this compound, a potent and full agonist of the Cannabinoid Receptor 1 (CB1). This compound serves as a valuable tool for investigating the endocannabinoid system and the therapeutic potential of CB1 receptor modulation.
Introduction
This compound is a tetrahydrocannabinol derivative characterized by its high affinity and efficacy at the CB1 receptor.[1] Its primary mechanism of action involves binding to and activating the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] This activation triggers downstream signaling cascades, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling pathway is crucial in modulating neurotransmitter release, pain perception, appetite, and other physiological processes. Understanding the experimental protocols to characterize such compounds is vital for advancing cannabinoid research.
Data Presentation
The following table summarizes the key quantitative data for this compound from in vitro pharmacological assays.
| Parameter | Value | Assay Condition | Reference |
| Ki (inhibition constant) | 0.49 ± 0.05 nM | Radioligand binding assay using [³H]CP55,940 in membranes from CHO cells expressing human CB1 receptor. | [1] |
| EC50 (half maximal effective concentration) | 0.35 ± 0.09 nM | cAMP accumulation assay in CHO cells expressing human CB1 receptor, stimulated with forskolin (B1673556). | [1] |
| Emax (maximum effect) | 104 ± 2% | cAMP accumulation assay, relative to the maximal inhibition by CP55,940. | [1] |
Signaling Pathway
The binding of this compound to the CB1 receptor initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Membranes from cells stably expressing human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1 cells)
-
[³H]CP55,940 (radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from CB1-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL Binding Buffer, 50 µL [³H]CP55,940 (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN55,212-2), 50 µL [³H]CP55,940, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]CP55,940, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Functional Assay)
This protocol measures the functional potency (EC₅₀) of this compound by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 receptor
-
Assay Medium: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture plates (96- or 384-well)
Procedure:
-
Cell Culture: Culture CB1-expressing cells to ~80-90% confluency.
-
Cell Plating: Seed cells into 96- or 384-well plates and grow overnight.
-
Assay Protocol:
-
Wash the cells once with Assay Medium.
-
Add 50 µL of varying concentrations of this compound (prepared in Assay Medium) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of forskolin (at a final concentration that stimulates ~80% of its maximal response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Determine the EC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
In Vivo Behavioral Assay (Mouse Tetrad)
This protocol provides a general framework for assessing the in vivo effects of this compound in mice, based on the classic cannabinoid "tetrad" model.[4]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., ethanol, Emulphor, and saline in a 1:1:18 ratio)
-
Apparatus for measuring rectal temperature, catalepsy (bar test), locomotor activity (open field), and nociception (tail-flick or hot plate test).
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.
-
Acclimation: Acclimate the mice to the testing room and equipment for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Behavioral Testing (performed 30-60 minutes post-injection):
-
Hypothermia: Measure rectal temperature using a digital thermometer.
-
Catalepsy: Place the mouse's forepaws on a horizontal bar (5 cm high) and measure the time it remains immobile (up to a cut-off time, e.g., 60 seconds).
-
Hypoactivity: Place the mouse in an open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 10 minutes).
-
Antinociception: Measure the latency to withdraw the tail from a radiant heat source (tail-flick test) or to a thermal stimulus on a hot plate.
-
-
Data Analysis: Compare the responses of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
- 5. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
AM11542 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM11542 is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptor 1 (CB1).[1][2] Its high affinity and wash-resistant binding properties have made it a valuable tool in the study of cannabinoid receptor pharmacology and structural biology.[1] Notably, this compound was instrumental in determining the crystal structure of the agonist-bound human CB1 receptor, providing critical insights into the receptor's activation mechanism.[1][2][3][4] This document provides detailed application notes and protocols for in vitro assays involving this compound to guide researchers in its effective use.
Data Presentation
Table 1: Radioligand Binding Affinity of this compound at Human CB1 Receptor
| Radioligand | Test Compound | Kᵢ (nM) | Assay System | Reference |
| [³H]CP55,940 | This compound | 0.11 | CHO cell membranes expressing human CB1 | [5] |
Table 2: Functional Activity of this compound at Human CB1 Receptor
| Assay | Agonist | EC₅₀ (nM) | Eₘₐₓ (%) | Assay System | Reference |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | This compound | 1.1 | 100 | CHO cells expressing human CB1 | [1] |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | Δ⁹-THC | 8.5 | ~60 | CHO cells expressing human CB1 | [1] |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | CP55,940 | 0.28 | 100 | CHO cells expressing human CB1 | [1] |
Signaling Pathway
This compound activates the CB1 receptor, a G-protein-coupled receptor (GPCR), which primarily couples to the inhibitory G-protein (Gαi/o).[6][7] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6] The activation of the CB1 receptor by agonists like this compound involves a "twin toggle switch" mechanism, characterized by conformational changes in key amino acid residues (Phe200 and Trp356), which is essential for receptor activation.[4][7]
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for the CB1 receptor using a competitive binding assay with a radiolabeled cannabinoid agonist.
Workflow:
Methodology:
-
Membrane Preparation: Utilize cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor.[1]
-
Incubation: In a suitable binding buffer, incubate the cell membranes with a fixed concentration of the radioligand [³H]CP55,940 and a range of concentrations of the unlabeled test compound (this compound).[1][6]
-
Washing and Binding: For wash-resistance experiments, membranes can be pretreated with this compound (e.g., 1 nM for 1 hour), followed by washing, and then subjected to [³H]CP55,940 binding for 1 hour.[1][6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the functional activity of this compound as a CB1 receptor agonist by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Workflow:
Methodology:
-
Cell Culture: Culture CHO cells stably expressing the human CB1 receptor in appropriate media and seed them into multi-well plates.[1]
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound.[1]
-
Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce the accumulation of cAMP.[1]
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation. Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) from this curve.[6]
Conclusion
This compound is a powerful research tool for investigating the CB1 receptor. The protocols outlined in this guide provide a framework for conducting robust in vitro characterization of this compound and other cannabinoid receptor ligands. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for advancing our understanding of the endocannabinoid system and facilitating the development of novel therapeutics.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of agonist-bound human cannabinoid receptor CB 1 . | Read by QxMD [read.qxmd.com]
- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM11542 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM11542 is a potent synthetic agonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] As an agonist, this compound activates the CB1 receptor, initiating downstream signaling cascades that modulate neurotransmitter release and various physiological processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study CB1 receptor function, including signaling pathways and receptor trafficking.
Mechanism of Action
This compound binds to the orthosteric site of the CB1 receptor, inducing a conformational change that facilitates the coupling and activation of intracellular G-proteins, primarily of the Gi/o family.[3] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] The activation of the CB1 receptor by this compound can also trigger other signaling pathways, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the recruitment of β-arrestins, which can lead to receptor internalization.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity at the human CB1 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Kᵢ | 0.29 nM (0.17–0.50 nM) | HEK293F | Radioligand Binding Assay ([³H]CP55,940) | [4] |
| EC₅₀ | 1.1 nM (0.7–1.7 nM) | CHO-K1 | cAMP Accumulation Assay | [4] |
| Eₘₐₓ | 106% ± 3.4% (relative to CP55,940) | CHO-K1 | cAMP Accumulation Assay | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 449.46 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Safety Precautions: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.49 mg of this compound and dissolve it in 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (449.46 g/mol ) * (1000 mg/g) = 4.49 mg/mL
-
-
Dissolution: Add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
CB1 Receptor Signaling: cAMP Accumulation Assay
This protocol describes how to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor following treatment with this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB1 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (B1673556) solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection formats)
-
96-well or 384-well white opaque assay plates
Protocol:
-
Cell Seeding: Seed the CB1-expressing cells into the assay plate at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration in the well should typically range from 1 pM to 10 µM. Also, prepare a forskolin/IBMX solution in assay buffer. The final concentration of forskolin is typically 1-10 µM, and IBMX is 100-500 µM.
-
Assay Procedure: a. Remove the culture medium from the cells. b. Wash the cells once with assay buffer. c. Add the this compound dilutions to the respective wells. d. Incubate for 15-30 minutes at 37°C. e. Add the forskolin/IBMX solution to all wells except the basal control. f. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow for cAMP Assay
Caption: Workflow for measuring this compound-mediated inhibition of cAMP production.
CB1 Receptor Trafficking: Internalization Assay
This protocol uses immunofluorescence to visualize the internalization of the CB1 receptor upon agonist stimulation with this compound.
Materials:
-
Cells stably expressing an epitope-tagged (e.g., HA or FLAG) human CB1 receptor
-
Glass coverslips or imaging-compatible plates
-
This compound stock solution (10 mM in DMSO)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed the epitope-tagged CB1-expressing cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with this compound at a concentration known to induce internalization (e.g., 100 nM - 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include a vehicle control (DMSO).
-
Fixation: a. Remove the medium and wash the cells twice with ice-cold PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Immunostaining: a. For staining of surface receptors only, proceed directly to blocking. For total receptor staining, first permeabilize the cells with permeabilization buffer for 10 minutes. b. Block non-specific binding with blocking buffer for 1 hour at room temperature. c. Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. d. Wash the cells three times with PBS. e. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. f. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Incubate with DAPI or Hoechst stain for 5 minutes to counterstain the nuclei. b. Wash twice with PBS. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium. d. Image the cells using a fluorescence microscope. Internalization is observed as a shift from plasma membrane to intracellular punctate staining.
CB1 Receptor Signaling Pathway
Caption: this compound activates the CB1 receptor, leading to inhibition of cAMP production.
General Cell Culture Considerations
-
Cell Line Selection: The choice of cell line is critical. While CHO-K1 and HEK293 cells are commonly used for recombinant receptor expression, the endogenous expression of CB1 receptors in neuronal cell lines may be more physiologically relevant for certain studies.
-
Vehicle Control: this compound is typically dissolved in DMSO. It is crucial to include a vehicle control (DMSO alone) in all experiments to account for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.
-
Cytotoxicity: At high concentrations or with prolonged exposure, this compound may exhibit cytotoxicity. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for the specific cell line and experimental duration.
Troubleshooting
-
No or low response in cAMP assay:
-
Confirm CB1 receptor expression and surface localization in the cell line.
-
Optimize the concentration of forskolin and IBMX.
-
Ensure the activity of the this compound stock solution.
-
-
High background in internalization assay:
-
Optimize the blocking step with a higher concentration of BSA or the addition of serum.
-
Titrate the primary and secondary antibody concentrations.
-
Ensure adequate washing steps.
-
-
Variability between experiments:
-
Maintain consistent cell passage numbers and confluency.
-
Use freshly prepared dilutions of this compound for each experiment.
-
Ensure precise timing of incubation steps.
-
References
- 1. AM-11542 | C25H37BrO2 | CID 53318931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for AM11542 Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
AM11542 is a potent synthetic agonist for the cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4] As the primary target of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of marijuana, the CB1 receptor is a significant target for drug discovery.[1][2][4] this compound, a tetrahydrocannabinol derivative, exhibits high affinity for the CB1 receptor and acts as a full agonist.[1] This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound and other compounds with the human CB1 receptor.
Data Presentation
The binding affinity of this compound for the human CB1 receptor has been determined through competitive radioligand binding assays. These experiments typically utilize a known radiolabeled cannabinoid agonist, such as [³H]CP55,940, to compete with the unlabeled test compound (this compound). The inhibition constant (Ki) is a measure of the affinity of the competing ligand.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| This compound | [³H]CP55,940 | Human CB1 Receptor | 0.11 | Hua et al., 2017[1][5] |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using membranes from cells expressing the human CB1 receptor.
Materials and Reagents
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP55,940 (specific activity: ~180 Ci/mmol).
-
Competitor Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 receptor agonist (e.g., 10 µM CP55,940).
-
96-well Plates: Polypropylene (B1209903) plates for the incubation.
-
Glass Fiber Filters: GF/C filters presoaked in 0.5% polyethyleneimine (PEI).
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Experimental Workflow
Caption: Experimental workflow for the this compound radioligand binding assay.
Step-by-Step Procedure
-
Membrane Preparation: Thaw the frozen cell membranes expressing the human CB1 receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well polypropylene plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP55,940, and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM CP55,940), 50 µL of [³H]CP55,940, and 100 µL of diluted cell membranes.
-
Competition Binding: 50 µL of serially diluted this compound, 50 µL of [³H]CP55,940, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to separate bound from free radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow them to sit for at least 4 hours in the dark. Quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
Caption: Simplified signaling pathway of the CB1 receptor upon activation by an agonist.
This detailed protocol and the accompanying information provide a comprehensive guide for researchers to conduct and interpret radioligand binding assays for this compound and other ligands targeting the CB1 receptor.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 3. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Measuring Gi-Coupled Receptor Activation with AM11542 using a cAMP Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase and phosphodiesterases. G protein-coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate cAMP levels upon activation. GPCRs that couple to the Gs alpha subunit stimulate adenylyl cyclase, leading to an increase in cAMP, while those that couple to the Gi alpha subunit inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
AM11542 is a potent and high-affinity synthetic agonist for the Cannabinoid Receptor 1 (CB1), a well-characterized Gi-coupled GPCR.[1][2][3][4] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on cAMP production in a cell-based assay. The protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) assay technology, a robust and widely used method for quantifying intracellular cAMP.[5][6][7][8]
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay that measures the concentration of cAMP in cell lysates.[7] The assay utilizes two key components: a cAMP-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a cAMP analog labeled with a fluorescent acceptor (e.g., d2). In the absence of endogenous cAMP, the antibody-donor and the cAMP-acceptor are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation of the donor. When intracellular cAMP is present, it competes with the labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal. This decrease in FRET is proportional to the amount of cAMP produced by the cells. For Gi-coupled receptors, the assay is performed in the presence of an adenylyl cyclase activator, such as forskolin, to induce a measurable baseline of cAMP that can then be inhibited by the agonist.[9]
Signaling Pathway of this compound at the CB1 Receptor
The signaling pathway for this compound-mediated inhibition of cAMP production is initiated by its binding to the CB1 receptor. This triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition results in a decrease in the conversion of ATP to cAMP, thus lowering the intracellular cAMP concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of agonist-bound human cannabinoid receptor CB 1 . | Read by QxMD [read.qxmd.com]
- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 5. revvity.com [revvity.com]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. preprints.org [preprints.org]
Application Notes and Protocols: AM11542 for CB1 Receptor Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AM11542, a potent synthetic agonist, for the structural determination of the human cannabinoid receptor 1 (CB1) through X-ray crystallography. The protocols outlined below are based on established methodologies that have successfully yielded high-resolution crystal structures of the this compound-CB1 complex, offering critical insights into the molecular basis of cannabinoid signaling.
Introduction
The cannabinoid receptor 1 (CB1), a class A G protein-coupled receptor (GPCR), is a primary target for both endogenous cannabinoids and exogenous compounds like Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the psychoactive component of marijuana.[1][2] Understanding the structural dynamics of CB1 activation is paramount for the rational design of novel therapeutics targeting a myriad of physiological processes, including pain, appetite, and mood. This compound, a potent tetrahydrocannabinol derivative, has been instrumental in stabilizing the active conformation of the CB1 receptor, facilitating its crystallization.[1][2][3] These notes detail the pharmacological properties of this compound and provide step-by-step protocols for the expression, purification, and crystallization of the CB1 receptor in complex with this agonist.
Pharmacological Profile of this compound
This compound is a potent, full agonist of the CB1 receptor, demonstrating high binding affinity and a wash-resistant binding profile.[2] Its efficacy in stabilizing the active state of the receptor makes it an invaluable tool for structural biology.
| Parameter | Value | Reference |
| Binding Affinity (Ki for [³H]CP55,940 displacement) | 0.29 nM (0.17–0.50 nM) | [2] |
| Functional Activity (cAMP accumulation inhibition) | Full agonist | [2] |
| EC50 (cAMP accumulation inhibition) | 0.36 nM (0.24-0.54 nM) | [4] |
| %Emax (cAMP accumulation inhibition) | 100% | [4] |
Experimental Protocols
Expression of the Human CB1 Receptor Construct
A thermostabilized construct of the human CB1 receptor is utilized to enhance protein stability and facilitate crystallization.[2] This often involves the fusion of a soluble protein, such as flavodoxin, into one of the intracellular loops of the receptor.[2]
Protocol:
-
Cell Culture: Maintain Human Embryonic Kidney (HEK) 293F cells in a serum-free suspension culture medium (e.g., FreeStyle 293 Expression Medium) at 37°C with 8% CO₂ on an orbital shaker.
-
Transfection: When cells reach a density of 2.5-3.0 x 10⁶ cells/mL, transiently transfect the cells with a plasmid encoding the CB1 receptor construct using a suitable transfection reagent (e.g., PEI).
-
Expression: Culture the transfected cells for 48 hours to allow for protein expression.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Membrane Preparation:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, with protease inhibitors).
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at 40,000 x g for 30 minutes to pellet the cell membranes.
-
Wash the membranes sequentially with a high-salt buffer (e.g., hypotonic buffer with 1 M NaCl) to remove peripheral membrane proteins, followed by a final wash with the hypotonic buffer.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, with protease inhibitors) and store at -80°C.
-
Radioligand Binding Assay
This assay is performed to confirm the expression and functionality of the CB1 receptor construct and to determine the binding affinity of this compound.
Protocol:
-
Incubation: In a 96-well plate, incubate the prepared cell membranes with the radioligand [³H]CP55,940 and varying concentrations of this compound in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5 mg/mL BSA).
-
Equilibration: Allow the binding to reach equilibrium by incubating for 90 minutes at 30°C.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the agonist activity of this compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP).
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing the CB1 receptor into 96-well plates.
-
Ligand Incubation: Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Stimulation: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Calculate the EC₅₀ and Eₘₐₓ values by fitting the dose-response data to a sigmoidal curve.
Purification of the this compound-CB1 Complex
-
Solubilization: Resuspend the purified cell membranes in a solubilization buffer containing a mild detergent (e.g., LMNG/CHS), 150 mM NaCl, 50 mM HEPES pH 7.5, and a saturating concentration of this compound. Incubate for 2 hours at 4°C with gentle agitation.
-
Clarification: Remove insoluble material by ultracentrifugation at 100,000 x g for 45 minutes.
-
Affinity Chromatography: Load the supernatant onto an anti-FLAG M1 antibody affinity column. Wash the column extensively with a buffer containing 150 mM NaCl, 50 mM HEPES pH 7.5, and a reduced concentration of detergent.
-
Elution: Elute the receptor-ligand complex from the column using a buffer containing 0.1 M glycine (B1666218) pH 3.5 and immediately neutralize the eluate.
-
Size-Exclusion Chromatography: Further purify and buffer-exchange the complex using a size-exclusion chromatography column equilibrated with a final buffer suitable for crystallization (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, and detergent).
-
Concentration: Concentrate the purified protein to a final concentration of 30-50 mg/mL.
Crystallization of the this compound-CB1 Complex via Lipidic Cubic Phase (LCP)
LCP crystallization is a method of choice for many GPCRs as it provides a more native-like membrane environment.[5]
Protocol:
-
LCP Preparation: Mix the concentrated this compound-CB1 complex with molten monoolein (B16389) (supplemented with cholesterol) in a 2:3 protein-to-lipid ratio (by weight) using a coupled syringe device to form the lipidic cubic phase.
-
Crystallization Setup: Dispense nanoliter-sized drops of the LCP mixture onto a glass sandwich plate and overlay with a precipitant solution.
-
Incubation: Incubate the crystallization plates at 20°C and monitor for crystal growth over several weeks.
-
Crystal Harvesting: Harvest the crystals using micro-loops and flash-cool them in liquid nitrogen for X-ray diffraction analysis.
Visualizations
Caption: Canonical CB1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for CB1 receptor crystallization with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active-state crystal structures of cannabinoid receptor CB1 reveal how cannabis compounds like THC trigger their effects | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. GPCR crystallization using lipidic cubic phase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
AM11542 in Molecular Dynamics Simulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM11542 is a potent synthetic agonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The determination of the crystal structure of the human CB1 receptor in complex with this compound (PDB ID: 5XRA) has provided an invaluable tool for understanding the molecular mechanisms of CB1 receptor activation and for the structure-based design of novel cannabinoid ligands. Molecular dynamics (MD) simulations, utilizing this crystal structure, have become a cornerstone in elucidating the conformational dynamics of the receptor upon ligand binding and activation.
These application notes provide a comprehensive overview of the use of this compound in molecular dynamics simulations, including detailed protocols for setting up and running simulations, as well as for key experimental assays used to characterize its pharmacological properties.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 0.46 ± 0.05 nM | Radioligand binding assay with [³H]CP55,940 | [1] |
| Functional Potency (EC50) | 1.6 ± 0.3 nM | cAMP accumulation assay | [1] |
| Efficacy (Emax) | 100% (Full Agonist) | cAMP accumulation assay (compared to CP55,940) | [1] |
| Maximal Binding Capacity (Bmax) | Varies by expression system | Radioligand binding assay | [1] |
Key Residues in this compound Binding Pocket
| Residue | Location | Interaction Type | Reference |
| Phe170 | TM2 | Hydrophobic | [2] |
| Phe174 | TM2 | Hydrophobic | [2] |
| Phe200 | TM3 | "Twin Toggle Switch" for activation | [3] |
| Trp356 | TM6 | "Twin Toggle Switch" for activation | [3] |
| Ser383 | TM7 | Hydrogen bond with phenolic hydroxyl | [4] |
Experimental Protocols
Molecular Dynamics (MD) Simulation Protocol for CB1-AM11542 Complex
This protocol outlines the general steps for setting up and running an all-atom MD simulation of the human CB1 receptor in complex with this compound, embedded in a lipid bilayer.
1. System Preparation:
-
Obtain the Crystal Structure: Download the PDB file for the this compound-bound human CB1 receptor (PDB ID: 5XRA) from the Protein Data Bank.[5][6][7][8]
-
Prepare the Protein:
-
Model any missing loops or residues using software like Modeller.
-
Protonate the protein at a physiological pH (e.g., 7.4) using tools such as H++ or PROPKA.
-
Remove any non-essential molecules from the crystal structure (e.g., crystallization aids).
-
-
Prepare the Ligand (this compound):
-
Generate ligand topology and parameter files using a force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field). The Antechamber or ParamChem tools can be used for this purpose.
-
-
Build the Membrane:
-
Use a membrane builder tool (e.g., CHARMM-GUI Membrane Builder) to embed the prepared protein-ligand complex into a lipid bilayer. A common choice is a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.[9]
-
-
Solvate and Ionize:
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
-
2. Equilibration:
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes. This is typically done in a stepwise manner, first minimizing the water and ions, then the lipid tails, and finally the entire system.
-
Heating (NVT Ensemble): Gradually heat the system from 0 K to the desired simulation temperature (e.g., 310 K) over several hundred picoseconds with restraints on the protein and ligand heavy atoms. This is performed under constant Number of particles, Volume, and Temperature (NVT) conditions.
-
Pressurization (NPT Ensemble): Equilibrate the system under constant Number of particles, Pressure, and Temperature (NPT) conditions. Gradually release the restraints on the protein and ligand in a stepwise manner over several nanoseconds to allow the system to relax.[10]
3. Production Run:
-
Run the Simulation: Perform the production MD simulation for the desired length of time (typically hundreds of nanoseconds to microseconds) without any restraints.[10] Trajectories are saved at regular intervals for subsequent analysis.
4. Analysis:
-
Trajectory Analysis: Analyze the MD trajectories to study various properties, including:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Ligand-protein interactions and binding site dynamics.
-
Conformational changes in the receptor, such as the movement of transmembrane helices.
-
Radioligand Binding Assay Protocol
This protocol is for determining the binding affinity (Ki) of this compound for the CB1 receptor using a competitive binding assay with a radiolabeled cannabinoid agonist like [³H]CP55,940.
1. Membrane Preparation:
-
Culture cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[11]
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [³H]CP55,940) near its Kd value.
-
A range of concentrations of the unlabeled competitor ligand (this compound).
-
The prepared cell membranes.
-
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.[12]
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[11]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.[11]
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor ligand (this compound).
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay Protocol
This protocol measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the CB1 receptor.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.[13]
2. Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.[14]
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or GloSensor).[15]
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualization
Caption: this compound-mediated CB1 receptor signaling pathway.
Caption: Workflow for Molecular Dynamics Simulation of CB1-AM11542.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. 5XRA: Crystal structure of the human CB1 in complex with agonist this compound [ncbi.nlm.nih.gov]
- 7. 5xra - Crystal structure of the human CB1 in complex with agonist this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 8. wwPDB: pdb_00005xra [wwpdb.org]
- 9. Molecular Dynamics Methodologies for Probing Cannabinoid Ligand/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | MD Simulations Revealing Special Activation Mechanism of Cannabinoid Receptor 1 [frontiersin.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. brieflands.com [brieflands.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
AM11542 Stock Solution Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM11542 is a potent synthetic cannabinoid that acts as a full agonist of the cannabinoid receptor 1 (CB1).[1][2] Its rigid tetracyclic structure, similar to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), allows it to bind effectively to and activate the CB1 receptor. Structurally, this compound is classified as a classical cannabinoid. It features a C1' dimethylheptyl (DMH) side chain, which contributes to its high affinity and efficacy at the CB1 receptor. The molecular formula of this compound is C₂₅H₃₇BrO₂ and it has a molecular weight of 449.46 g/mol .[3]
This compound activates the CB1 receptor through a "twin toggle switch" mechanism involving the residues Phe200 and Trp356, leading to significant conformational changes in the receptor and initiating downstream signaling cascades.[2] This document provides detailed protocols for the preparation of this compound stock solutions, along with application notes for its use in in vitro cell-based assays.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₇BrO₂ | [3] |
| Molecular Weight | 449.46 g/mol | [3] |
| Compound Class | Synthetic Organic Cannabinoid | [1] |
| Mechanism of Action | CB1 Receptor Agonist | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | |
| Recommended Stock Concentration | 10 mM | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound:
-
Accurately weigh out 1 mg of this compound powder using an analytical balance. To ensure accuracy, especially when weighing small amounts, it is recommended to use a balance with a readability of at least 0.01 mg.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
-
Calculating the Solvent Volume:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 449.46 g/mol ), the required volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Volume (µL) = (1 mg / (10 mmol/L * 449.46 g/mol )) * 1,000,000 µL/L ≈ 222.5 µL
-
-
Dissolving the Compound:
-
Add 222.5 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the solution from light.
-
In Vitro Cell-Based Assay Protocol using this compound Stock Solution
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells expressing the CB1 receptor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
10 mM this compound stock solution in DMSO
-
Sterile microcentrifuge tubes and pipette tips
-
Cell culture plates (e.g., 96-well plates)
Procedure:
-
Cell Seeding:
-
Seed the cells in a suitable cell culture plate at a density appropriate for the specific assay.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂) to allow for attachment.
-
-
Preparation of Working Solutions:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. For example, to achieve a final this compound concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in culture medium (e.g., add 1 µL of stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the old culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period as required by the specific assay.
-
-
Assay Readout:
-
After the incubation period, proceed with the specific assay protocol to measure the desired endpoint (e.g., cAMP levels, receptor internalization, cell viability).
-
Visualizations
Caption: Workflow for preparing a 10 mM this compound stock solution.
Caption: Simplified signaling pathway of this compound via the CB1 receptor.
Safety Precautions
This compound is a synthetic cannabinoid and should be handled with care. The long-term toxicological properties of this compound have not been fully investigated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact with the DMSO stock solution. If skin contact occurs, wash the affected area immediately with plenty of water.
References
AM11542 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Topic: AM11542 Solubility in DMSO and Other Solvents
This document provides detailed information on the solubility of this compound, a potent synthetic cannabinoid receptor 1 (CB1) agonist, in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. It includes a qualitative summary of solubility, a detailed protocol for solubility determination, and an overview of the associated signaling pathway.
Introduction to this compound
This compound is a synthetic cannabinoid that acts as a potent agonist for the CB1 receptor.[1] Due to its high lipophilicity, which is characteristic of many synthetic cannabinoids, this compound exhibits poor solubility in aqueous solutions but is readily soluble in various organic solvents.[2][3] Understanding its solubility is critical for the preparation of stock solutions for in vitro and in vivo studies, ensuring accurate and reproducible experimental results.
Solubility of this compound
Qualitative Solubility Summary:
Synthetic cannabinoids, including compounds structurally related to this compound, are generally characterized as highly lipophilic molecules with low water solubility.[2][3][4] They typically exhibit good solubility in polar aprotic solvents and other organic solvents.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Class | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent | High | Commonly used for preparing high-concentration stock solutions for biological assays.[5] |
| Ethanol | Polar protic solvent | Good | A common solvent for cannabinoid extraction and formulation.[6][7] |
| Methanol | Polar protic solvent | Good | Often used in analytical chemistry for sample preparation.[2] |
| Acetonitrile | Polar aprotic solvent | Good | Frequently used as a mobile phase in chromatography.[2] |
| Acetone | Ketone | Good | A versatile solvent for a wide range of organic compounds.[2] |
| Water | Polar protic solvent | Low to Insoluble | Typical for highly lipophilic cannabinoids.[2][3][4] |
Experimental Protocol: Determination of this compound Solubility in DMSO
This protocol outlines a general method for determining the solubility of this compound in DMSO using a spectrophotometric approach. This method can be adapted for other solvents as well.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Microcentrifuge
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution with DMSO to create a series of standard solutions with known concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, and 0.3125 µM).
-
-
Generation of a Standard Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer. The λmax can be determined by scanning the absorbance of a diluted solution across a range of wavelengths.
-
Plot the absorbance values against the corresponding concentrations to generate a standard curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of DMSO (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the suspension at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved this compound.
-
-
Quantification of Dissolved this compound:
-
Carefully collect a small aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with DMSO to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
-
Calculation of Solubility:
-
Use the equation from the standard curve to calculate the concentration of this compound in the diluted supernatant.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in DMSO at the specified temperature.
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. unodc.org [unodc.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. diva-portal.org [diva-portal.org]
- 6. groweriq.ca [groweriq.ca]
- 7. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
AM11542 Application in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM11542 is a potent, full agonist for the cannabinoid receptor 1 (CB1), distinguished by its high affinity and wash-resistant binding properties.[1] Primarily utilized as a research tool to investigate the structural biology of the CB1 receptor, its application in in vivo animal models is not documented in publicly available scientific literature. These application notes provide a comprehensive summary of the in vitro pharmacological profile of this compound and present detailed, generalized protocols for the evaluation of a novel CB1 agonist, such as this compound, in rodent models of pain and neuroinflammation. This document is intended to serve as a foundational resource for researchers seeking to explore the potential therapeutic effects of this compound or similar compounds in preclinical settings.
Introduction
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of disorders, including pain, anxiety, and neurodegenerative diseases.[2][3] this compound was developed as a potent tetrahydrocannabinol analog to facilitate the crystallization of the human CB1 receptor in its active state, providing invaluable insights into its activation mechanism.[1][4] It exhibits high binding affinity and potent agonistic activity at the CB1 receptor in vitro.[1] While these characteristics suggest potential for therapeutic applications, to date, no in vivo efficacy, pharmacokinetic, or toxicology studies involving this compound have been published.
This document outlines the known in vitro pharmacological data for this compound and provides standardized protocols for assessing the in vivo activity of a selective CB1 agonist in established animal models.
In Vitro Pharmacology of this compound
This compound has been characterized as a potent and full agonist of the human CB1 receptor. Its key in vitro pharmacological parameters are summarized in the table below.
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | 0.48 ± 0.07 nM | Human CB1 | Radioligand Binding Assay ([³H]CP55,940) | [1] |
| Agonist Activity (EC50) | 1.9 ± 0.3 nM | Human CB1 | cAMP Accumulation Assay | [1] |
| Efficacy | Full Agonist | Human CB1 | cAMP Accumulation Assay | [1] |
Table 1: Summary of In Vitro Pharmacological Data for this compound. This table summarizes the key in vitro pharmacological parameters of this compound at the human CB1 receptor.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
This compound, as a CB1 receptor agonist, is expected to activate downstream signaling cascades upon binding to the receptor. The canonical signaling pathway involves the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
Figure 1: Simplified CB1 Receptor Signaling Pathway. This diagram illustrates the canonical signaling pathway activated by a CB1 receptor agonist like this compound, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Experimental Protocols for In Vivo Evaluation of a Novel CB1 Agonist
The following are generalized protocols for the initial in vivo characterization of a novel CB1 agonist, such as this compound, in rodent models. Note: These are template protocols and may require optimization based on the specific properties of the test compound.
General Workflow for In Vivo Screening
Figure 2: General Workflow for Preclinical Evaluation of a Novel CB1 Agonist. This flowchart outlines the key stages in the preclinical in vivo assessment of a compound like this compound.
Protocol 1: Assessment of Antinociceptive Effects in a Model of Inflammatory Pain (Complete Freund's Adjuvant Model)
Objective: To evaluate the efficacy of a test compound in reducing thermal hyperalgesia and mechanical allodynia in a rodent model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle
-
Positive control (e.g., Morphine)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey anesthesiometer (for mechanical allodynia)
-
Isoflurane anesthesia
Procedure:
-
Induction of Inflammation:
-
Briefly anesthetize rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Allow 24 hours for the development of inflammation and pain hypersensitivity.
-
-
Baseline Measurements:
-
On day 1 post-CFA injection, measure baseline thermal withdrawal latency and mechanical withdrawal threshold of both the ipsilateral (injected) and contralateral (non-injected) paws.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
A typical study design would include at least 3 dose levels of the test compound.
-
-
Post-Treatment Measurements:
-
At various time points post-drug administration (e.g., 30, 60, 120, and 240 minutes), re-assess thermal withdrawal latency and mechanical withdrawal threshold.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.
-
Analyze data using a two-way ANOVA followed by an appropriate post-hoc test.
-
Protocol 2: Evaluation in a Model of Neuropathic Pain (Chronic Constriction Injury Model)
Objective: To determine the efficacy of a test compound in alleviating mechanical and cold allodynia in a rodent model of neuropathic pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Chromic gut sutures (4-0)
-
Test compound
-
Positive control (e.g., Gabapentin)
-
von Frey filaments
-
Acetone (B3395972) drop test apparatus
-
Surgical instruments
-
Isoflurane anesthesia
Procedure:
-
Surgical Procedure (Chronic Constriction Injury - CCI):
-
Anesthetize mice with isoflurane.
-
Expose the right sciatic nerve and loosely ligate it with four chromic gut sutures.
-
Close the incision with sutures.
-
-
Development of Neuropathic Pain:
-
Allow 7-14 days for the development of neuropathic pain symptoms.
-
-
Baseline Measurements:
-
Measure baseline mechanical withdrawal threshold using von Frey filaments and cold allodynia using the acetone drop test.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or positive control.
-
-
Post-Treatment Measurements:
-
Assess mechanical and cold allodynia at multiple time points post-administration.
-
-
Data Analysis:
-
Compare withdrawal thresholds and response scores between treatment groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Protocol 3: Assessment of Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the ability of a test compound to reduce the production of pro-inflammatory cytokines in the brain following a systemic inflammatory challenge.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Saline (vehicle for LPS)
-
ELISA kits for TNF-α and IL-1β
-
Reagents for tissue homogenization and protein quantification
Procedure:
-
Drug Pre-treatment:
-
Administer the test compound or vehicle to the mice.
-
-
Induction of Neuroinflammation:
-
After a pre-determined pre-treatment time (e.g., 30-60 minutes), administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.
-
-
Tissue Collection:
-
At the peak of the inflammatory response (typically 2-4 hours post-LPS), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).
-
-
Cytokine Analysis:
-
Homogenize the brain tissue and determine the total protein concentration.
-
Measure the levels of TNF-α and IL-1β using specific ELISA kits.
-
-
Data Analysis:
-
Normalize cytokine levels to the total protein concentration.
-
Compare cytokine levels between treatment groups using a one-way ANOVA followed by a post-hoc test.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of the CB1 receptor. While its potential for in vivo applications in animal models of disease has not been reported, its potent agonistic activity suggests it could be a candidate for such studies. The generalized protocols provided herein offer a framework for the initial preclinical evaluation of this compound or other novel CB1 agonists in relevant animal models of pain and neuroinflammation. Rigorous pharmacokinetic and toxicological assessments should precede and accompany any efficacy studies to ensure the proper interpretation of the results.
References
- 1. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 4. Animal models of neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
AM11542: Application Notes and Protocols for Studying G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM11542 is a potent synthetic agonist of the cannabinoid receptor 1 (CB1), a class A G-protein coupled receptor (GPCR).[1][2] As a tetrahydrocannabinol (THC) analog, this compound has been instrumental in elucidating the structural and functional dynamics of CB1 receptor activation.[2][3] Its high affinity and wash-resistant binding properties make it a valuable tool for in vitro and structural studies. These application notes provide a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in studying GPCRs, particularly the CB1 receptor.
Mechanism of Action
This compound acts as a full agonist at the CB1 receptor. Upon binding, it induces significant conformational changes in the receptor, leading to its activation.[2][3] This activation involves a notable inward movement of transmembrane helices I and II and an outward shift of helix VI on the intracellular side, creating a binding site for G-proteins.[4] A key feature of this compound-induced activation is the engagement of a "twin toggle switch" involving residues Phe200 and Trp356, which is considered essential for receptor activation.[2][3] The binding of this compound to the CB1 receptor is primarily driven by hydrophobic and aromatic interactions.[5]
The CB1 receptor primarily couples to inhibitory G-proteins (Gi/o), and its activation by agonists like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] This signaling cascade is central to the physiological effects mediated by the CB1 receptor.
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound in relation to the human CB1 receptor.
Table 1: Binding Affinity of this compound for the Human CB1 Receptor
| Ligand | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| This compound | Human CB1 | Radioligand Binding | [³H]CP55,940 | 0.11 | [8] |
Table 2: Functional Potency and Efficacy of this compound at the Human CB1 Receptor
| Ligand | Receptor | Assay Type | Parameter | Value | Efficacy | Reference |
| This compound | Human CB1 | cAMP Accumulation Inhibition | EC50 | Not explicitly stated, but potent | Full Agonist |
Signaling Pathway
The binding of this compound to the CB1 receptor initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. The diagram below illustrates this signaling pathway.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.kr]
- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
AM11542 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM11542 is a potent synthetic cannabinoid that acts as a full agonist of the Cannabinoid Receptor 1 (CB1).[1] As a G-protein coupled receptor (GPCR), the activation of CB1 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This application note provides detailed protocols for utilizing this compound in various in vitro experiments to probe the CB1 signaling pathway.
Data Presentation
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (Ki) | 0.29 nM (0.17–0.50 nM) | Radioligand Binding Assay ([³H]CP55,940 displacement) | Membranes from Sf9 cells expressing human CB1 | [1] |
| EC50 | 1.1 nM | cAMP Accumulation Assay | CHO-K1 cells expressing human CB1 | |
| Recommended Concentration Range | 1 nM - 1 µM | Functional Assays (e.g., cAMP, Cell Viability) | Varies (e.g., HEK293, CHO, neuroblastoma lines) | General recommendation based on potency |
Signaling Pathway
Activation of the CB1 receptor by this compound triggers the Gαi signaling cascade, which inhibits adenylyl cyclase and reduces cAMP production. This can lead to downstream effects on protein kinase A (PKA) and other cAMP-dependent pathways.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the CB1 receptor following treatment with this compound.
Experimental Workflow:
Materials:
-
Cells expressing CB1 receptor (e.g., HEK293-CB1, CHO-CB1)
-
Cell culture medium
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.
-
Pre-treatment: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the negative control) at a final concentration that induces a submaximal cAMP response (typically 1-10 µM). Incubate for 15-30 minutes at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cells.
Experimental Workflow:
Materials:
-
Cells of interest (e.g., neuroblastoma cell lines like SH-SY5Y which endogenously express CB1)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration.
Western Blot for Downstream Signaling (p-ERK)
This protocol is to detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of CB1 receptor activation.
Experimental Workflow:
References
AM11542: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent cannabinoid receptor 1 (CB1) agonist, AM11542.
This compound is a synthetic, orthosteric agonist of the cannabinoid receptor 1 (CB1), demonstrating high binding affinity with a reported Ki of 0.11 nM.[1] Its utility lies in the investigation of CB1 receptor activation and the exploration of allosteric modulation mechanisms. This document outlines purchasing information, experimental protocols, and the signaling pathway associated with this compound.
Supplier and Purchasing Information
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Quantity Options |
| MedChemExpress | HY-177425 | 152674-95-8 | C25H37BrO2 | 449.46 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
Note: This product is intended for research use only and has not been fully validated for medical applications.[1]
Mechanism of Action and Signaling Pathway
This compound acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[2] Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
The following diagram illustrates the signaling pathway of this compound upon binding to the CB1 receptor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AM11542 Concentration in Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AM11542 in their experiments. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly those related to optimizing the concentration of this potent CB1 receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides solutions to common issues encountered during in vitro assays involving this compound.
Question 1: I am observing low or no activity with this compound in my assay. What are the possible causes?
Answer:
There are several potential reasons for low or no observed activity of this compound. A logical troubleshooting workflow can help identify the root cause.
-
Solubility Issues: this compound, like many synthetic cannabinoids, is highly lipophilic and has poor aqueous solubility. If the compound is not fully dissolved in your assay buffer, its effective concentration will be much lower than intended.
-
Improper Storage: Ensure that this compound stock solutions and aliquots are stored correctly, typically at ≤ -20°C, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can interfere with the assay at high concentrations. It is recommended to keep the final solvent concentration in the assay below 1%, as higher concentrations can inhibit enzyme activity or have other off-target effects.
-
Assay System Viability: Confirm that the cells or membranes used in your assay are viable and that the CB1 receptors are expressed at sufficient levels.
-
Incorrect Concentration Range: You may be using a concentration of this compound that is too low to elicit a response. Conversely, very high concentrations can sometimes lead to paradoxical effects or cytotoxicity.
Question 2: How should I prepare and handle this compound stock solutions to ensure optimal performance?
Answer:
Proper preparation and handling of this compound are critical for obtaining reproducible results.
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dissolution: Ensure the compound is completely dissolved in the stock solution. Gentle warming or vortexing may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: When preparing working dilutions, it is crucial to ensure that the compound remains in solution. This can be achieved by serially diluting the stock solution in your assay buffer. Be mindful of the final solvent concentration in your assay.
Question 3: My results with this compound are inconsistent or not reproducible. What should I check?
Answer:
Inconsistent results can be frustrating. Here are several factors to investigate:
-
Compound Aggregation: Due to its lipophilic nature, this compound may form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can lead to non-specific interactions and assay interference. To mitigate this, consider including a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer (typically 0.01-0.1%).
-
Vehicle Concentration Variability: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells, including controls.
-
Cell Passage Number: If using cell-based assays, high passage numbers can lead to changes in receptor expression and signaling. It is advisable to use cells within a defined passage number range.
-
Assay Conditions: Variations in incubation times, temperatures, or reagent concentrations can all contribute to a lack of reproducibility. Standardize your protocols carefully.
Question 4: I am concerned about potential off-target effects of this compound. How can I minimize them?
Answer:
While this compound is a potent CB1 agonist, high concentrations may lead to interactions with other cellular targets.
-
Use the Lowest Effective Concentration: Determine the optimal concentration range for your specific assay by performing a dose-response curve. Use the lowest concentration that gives a robust and reproducible signal.
-
Include Appropriate Controls:
-
Vehicle Control: To account for any effects of the solvent.
-
Negative Control: An inactive compound with a similar chemical structure, if available.
-
Positive Control: A well-characterized CB1 agonist (e.g., CP55,940) to confirm assay performance.
-
Antagonist Control: Use a CB1 antagonist (e.g., Rimonabant) to confirm that the observed effects of this compound are indeed mediated by the CB1 receptor.
-
-
Consider Counter-Screens: If you suspect off-target effects are influencing your results, it may be necessary to perform counter-screens against other relevant receptors or enzymes.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound from various in vitro assays. These values can serve as a reference for designing your experiments.
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| Ki | Radioligand Binding Assay ([³H]CP55,940 displacement) | Membranes from HEK293F cells expressing human CB1 | 0.29 nM (0.17–0.50 nM) | [1] |
| EC50 | Inhibition of Forskolin-Stimulated cAMP Accumulation | CHO cells expressing wild-type human CB1 | 0.45 nM (0.33–0.61 nM) | [1] |
| Emax | Inhibition of Forskolin-Stimulated cAMP Accumulation | CHO cells expressing wild-type human CB1 | 106.0 ± 1.8 % (relative to CP55,940) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize the activity of this compound.
CB1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human CB1 receptor using the radioligand [³H]CP55,940.
Materials:
-
Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.
-
[³H]CP55,940 (specific activity ~180 Ci/mmol).
-
This compound.
-
CP55,940 (unlabeled, for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilutions or vehicle (for total binding) or 1 µM unlabeled CP55,940 (for non-specific binding).
-
A fixed concentration of [³H]CP55,940 (typically around its Kd, e.g., 0.5-1 nM).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the CB1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor.
-
This compound.
-
CP55,940 (as a positive control).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM, predetermined to give a submaximal cAMP response) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Emax values from the curve using non-linear regression analysis.
Visualizations
This compound Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues when optimizing this compound concentration in assays.
This compound Signaling Pathway via CB1 Receptor
This diagram illustrates the primary and secondary signaling pathways activated by this compound through the CB1 receptor.
References
AM11542 In Vitro Technical Support Center
Welcome to the technical support center for AM11542. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.
1. Solubility and Compound Handling
-
Question: I am having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended procedure for preparing a stock solution?
-
Answer: this compound is a hydrophobic molecule and has low solubility in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] For example, a 10 mM stock solution in DMSO can be prepared and then further diluted to the final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
-
Question: My this compound solution appears to have precipitated after dilution in my aqueous buffer. How can I prevent this?
-
Answer: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, ensure vigorous mixing or vortexing during the dilution process. It is also advisable to prepare the working solution fresh for each experiment and to visually inspect for any precipitation before adding it to your cells. If precipitation persists, consider using a lower final concentration or incorporating a solubilizing agent, such as a small percentage of serum or bovine serum albumin (BSA), in your assay buffer, if compatible with your experimental design.
-
2. Experimental Design and Data Interpretation
-
Question: I am observing a weaker-than-expected response, or no response, in my cells after treatment with this compound. What are the possible reasons?
-
Answer: Several factors could contribute to a diminished response:
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Cell Line Expressing CB1 Receptor: Confirm that your cell line endogenously expresses the cannabinoid receptor 1 (CB1) or has been successfully transfected to express it. This compound is a potent CB1 agonist, and its effects are dependent on the presence of this receptor.
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Receptor Desensitization: Prolonged or high-concentration exposure to agonists like this compound can lead to receptor desensitization, where the receptor's responsiveness decreases.[2] Consider performing time-course and dose-response experiments to determine the optimal concentration and incubation time.
-
Compound Degradation: While generally stable, improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Store the DMSO stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.
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Assay Sensitivity: The functional assay being used may not be sensitive enough to detect the response. Ensure your assay is validated and optimized for detecting CB1 receptor activation.
-
-
-
Question: My results show high variability between replicate experiments. What can I do to improve consistency?
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Answer: High variability can stem from several sources:
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Inconsistent Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in a similar passage number and growth phase for all experiments.
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Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of this compound and other reagents.
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Edge Effects in Multi-well Plates: To minimize "edge effects" in 96-well or 384-well plates, avoid using the outer wells for experimental samples and instead fill them with sterile medium or buffer.
-
-
3. Off-Target Effects and Cytotoxicity
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Question: Could this compound be activating other receptors besides CB1?
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Answer: While this compound is a potent CB1 agonist, it is important to consider potential off-target effects, a common characteristic of synthetic cannabinoids.[3] Some cannabinoid ligands have been shown to interact with the G protein-coupled receptor GPR55.[4][5][6] Depending on the cell type and the specific signaling pathway being investigated, it may be prudent to use a selective CB1 antagonist (e.g., Rimonabant) to confirm that the observed effects are indeed mediated by the CB1 receptor.
-
-
Question: I am observing cytotoxicity at higher concentrations of this compound. Is this expected?
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Answer: Synthetic cannabinoids, particularly at high concentrations, can induce cytotoxicity.[7] It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range of this compound that is non-toxic to your specific cell line under your experimental conditions. This will help in differentiating a specific pharmacological response from a non-specific toxic effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Molecular and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₇BrO₂ | |
| Molecular Weight | 449.46 g/mol | |
| Target | Cannabinoid Receptor 1 (CB1) | |
| Activity | Agonist | |
| Kᵢ for [³H]CP55,940 binding | 2.1 ± 0.2 nM | [8] |
| EC₅₀ for cAMP accumulation inhibition | 1.9 ± 0.9 nM | [9] |
Experimental Protocols
1. Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the CB1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor.
-
[³H]CP55,940 (radiolabeled CB1 agonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM unlabeled CP55,940).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [³H]CP55,940 (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Incubate the plate for 1-2 hours at 30°C.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the log concentration of this compound and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This protocol measures the functional activity of this compound as a CB1 agonist by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
Cells expressing the human CB1 receptor.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the log concentration of this compound to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: Signaling pathway of this compound at the CB1 receptor.
General Experimental Workflow for In Vitro Testing of this compound
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 3. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting AM11542 Activity in cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the activity of AM11542 in cyclic AMP (cAMP) assays. This guide is intended for researchers, scientists, and drug development professionals familiar with G-protein coupled receptor (GPCR) signaling and cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any change in cAMP levels after treating my cells with this compound. Is the compound inactive?
A1: Not necessarily. A common misconception can lead to misinterpretation of the results. This compound is a potent agonist for the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[1][2][3][4] The CB1 receptor primarily couples to the inhibitory G-protein, Gi.[1] Activation of the Gi signaling pathway leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP production. Therefore, you should expect to see a decrease , not an increase, in intracellular cAMP levels upon stimulation with this compound.
To properly measure the inhibitory effect of this compound, you must first stimulate adenylyl cyclase to produce a baseline level of cAMP that can then be inhibited. This is typically achieved by co-treatment with forskolin (B1673556), a direct activator of adenylyl cyclase.[1][5]
Key takeaway: this compound is expected to inhibit forskolin-stimulated cAMP accumulation. If you are looking for an increase in cAMP, you will not observe any activity.
Q2: I am performing a forskolin-stimulation assay, but this compound is still not showing any inhibitory effect on cAMP production. What should I check?
A2: If you are not observing the expected decrease in forskolin-stimulated cAMP levels, there are several experimental factors to consider. The following troubleshooting guide addresses common issues.
Troubleshooting Workflow for No this compound Activity
Caption: Troubleshooting workflow for this compound in cAMP assays.
Detailed Troubleshooting Steps
| Problem Area | Potential Cause | Recommended Solution |
| Cellular System | Low or absent CB1 receptor expression: The cell line may not endogenously express the CB1 receptor, or expression levels may be too low. | - Confirm CB1 receptor expression in your cell line using qPCR, western blot, or flow cytometry.- Consider using a recombinant cell line overexpressing the human CB1 receptor. |
| Poor cell health: Cells that are unhealthy or have been passaged too many times may show a blunted response. | - Ensure cells are healthy, within a low passage number, and have high viability.- Culture cells in optimal conditions and avoid over-confluency. | |
| Compound Integrity & Handling | Compound degradation: this compound may have degraded due to improper storage or handling. | - Purchase fresh compound from a reputable supplier.- Store the compound as recommended by the manufacturer, protected from light and moisture.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. |
| Incorrect concentration: Errors in dilution calculations or pipetting can lead to a final concentration that is too low to elicit a response. | - Double-check all calculations for serial dilutions.- Calibrate your pipettes regularly.- Perform a full dose-response curve to ensure you are testing an effective concentration range. | |
| Poor solubility: The compound may be precipitating out of the assay buffer, reducing its effective concentration. | - Visually inspect solutions for any signs of precipitation.- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and assay, typically below 0.5%. | |
| Assay Conditions | Suboptimal forskolin concentration: The concentration of forskolin may be too high, making it difficult to detect inhibition, or too low, resulting in a poor assay window. | - Perform a forskolin dose-response curve to determine the EC50 to EC80 concentration that gives a robust and reproducible cAMP signal.[6] |
| Inappropriate incubation times: The incubation time with this compound or forskolin may be too short or too long. | - Optimize the pre-incubation time with this compound and the stimulation time with forskolin. A typical stimulation time is 15-30 minutes.[6] | |
| cAMP degradation: Endogenous phosphodiesterases (PDEs) in the cells can rapidly degrade cAMP, masking the inhibitory effect of this compound. | - Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[7][8] | |
| Incorrect assay controls: Lack of proper controls makes it difficult to interpret the results. | - Positive Control: Use a known CB1 receptor agonist (e.g., CP55,940) to confirm that the cellular system is responsive.[5]- Negative Control: Include a vehicle-only control (e.g., DMSO) to determine the baseline forskolin-stimulated cAMP level. | |
| Detection & Instrumentation | Assay signal out of linear range: The cAMP levels may be too high or too low for the detection kit's linear range. | - Optimize cell density and forskolin concentration to ensure the measured signal falls within the linear range of your cAMP standard curve.[6] |
| Incorrect instrument settings: The settings on your plate reader may not be optimized for your specific cAMP assay kit (e.g., HTRF, luminescence). | - Consult the assay kit manufacturer's instructions for the correct instrument settings (e.g., filters, gain, read times).[8] |
Experimental Protocols & Data Presentation
This compound Pharmacological Data
| Parameter | This compound | CP55,940 (Reference Agonist) | Δ⁹-THC (Partial Agonist) |
| Target | Human Cannabinoid Receptor 1 (CB1) | Human Cannabinoid Receptor 1 (CB1) | Human Cannabinoid Receptor 1 (CB1) |
| Assay Type | Inhibition of forskolin-stimulated cAMP accumulation | Inhibition of forskolin-stimulated cAMP accumulation | Inhibition of forskolin-stimulated cAMP accumulation |
| EC₅₀ | 0.36 ± 0.05 nM | 0.28 ± 0.03 nM | 4.0 ± 0.9 nM |
| Eₘₐₓ | 104 ± 1 % | 100 ± 1 % | 69 ± 2 % |
| Data summarized from Hua et al., Nature, 2017.[5] |
Protocol: General cAMP Inhibition Assay for this compound
This protocol provides a general workflow for a homogenous time-resolved fluorescence (HTRF) based cAMP assay. Specific details may vary depending on the commercial kit used.
-
Cell Preparation:
-
Culture cells expressing the CB1 receptor to ~80-90% confluency.
-
Harvest cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Determine cell density and adjust to the optimized concentration.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in the stimulation buffer.
-
Dispense the compound dilutions into a low-volume 384-well plate.
-
-
Cell Stimulation:
-
Add the cell suspension to the wells containing the compounds and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a solution of forskolin at a concentration of 2X the final desired EC₈₀ concentration.
-
Add the forskolin solution to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the manufacturer's instructions for your cAMP HTRF kit, add the detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Signaling Pathway Diagrams
Expected Signaling Pathway of this compound at the CB1 Receptor
Caption: this compound activates the CB1 receptor, leading to Gi-mediated inhibition of adenylyl cyclase and a decrease in cAMP levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 5. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Background in AM11542 Radioligand Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in AM11542 radioligand binding assays.
Frequently Asked Questions (FAQs)
1. What is considered high background in a radioligand binding assay for this compound?
High background, or high non-specific binding (NSB), can obscure the specific binding signal of this compound to the CB1 receptor, leading to inaccurate data. Generally, non-specific binding should not exceed 10-20% of the total binding. If the NSB constitutes more than 50% of the total binding, the assay data is typically considered unreliable.
2. What are the primary causes of high background in my this compound binding assay?
High background can stem from several factors:
-
Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition.
-
Issues with the Radioligand: Degradation or aggregation of the radiolabeled this compound.
-
Problems with the Receptor Preparation: Poor quality or excessive concentration of cell membranes or tissue homogenates.
-
Inadequate Washing Steps: Insufficient removal of unbound radioligand.
-
Inappropriate Blocking Agents: Use of ineffective or incorrect concentrations of blocking agents.
3. How is non-specific binding determined in an this compound assay?
Non-specific binding is measured by incubating the receptor preparation and the radiolabeled this compound in the presence of a high concentration of an unlabeled ligand that also binds to the CB1 receptor. This "cold" ligand will occupy the specific binding sites, so any remaining radioactivity detected is considered non-specific. A commonly used unlabeled ligand for CB1 receptor assays is CP55,940 at a concentration of 10 µM.
4. Can the choice of filters affect non-specific binding?
Yes, the type of filter can influence non-specific binding. Glass fiber filters, such as GF/B or GF/C, are commonly used. It is often beneficial to pre-soak the filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.
Troubleshooting Guides
Guide 1: Optimizing Assay Conditions
High background can often be mitigated by optimizing the core parameters of your binding assay.
Methodology:
-
Vary Incubation Time and Temperature: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. Typical incubation times for CB1 receptor assays are between 60 and 90 minutes at 30°C.[1]
-
Adjust Receptor Concentration: The amount of cell membrane or tissue homogenate used should be optimized. A general guideline is to use a concentration where the total binding is less than 10% of the total radioligand added to avoid ligand depletion.
-
Optimize Radioligand Concentration: Use a concentration of radiolabeled this compound that is at or below its dissociation constant (Kd) for the CB1 receptor.
| Parameter | Recommended Range | Typical Value for CB1 Assays |
| Incubation Temperature | Room Temperature to 37°C | 30°C |
| Incubation Time | 30 - 120 minutes | 60 - 90 minutes[1] |
| Membrane Protein | 5 - 50 µ g/well | 5 - 20 µ g/well [1] |
| Radioligand Conc. | 0.1 x Kd to 10 x Kd | ~0.5 - 1.5 nM ([3H]CP55,940)[1] |
Guide 2: Enhancing Washing Steps
Inefficient washing can leave behind unbound radioligand, contributing to high background.
Methodology:
-
Increase Wash Volume and Frequency: After incubation, rapidly filter the reaction mixture and wash the filters multiple times with ice-cold wash buffer. A typical procedure involves washing the filters three times with 3 mL of buffer.[1]
-
Optimize Wash Buffer Composition: The wash buffer should be optimized to minimize disruption of specific binding while effectively removing non-specific binding. A common wash buffer for CB1 assays is 50 mM Tris-HCl, pH 7.4, containing 0.5% Bovine Serum Albumin (BSA).
| Component | Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| Bovine Serum Albumin (BSA) | 0.1% - 1% | Reduces non-specific binding to surfaces |
| NaCl | 150 mM | Can help reduce non-specific ionic interactions |
Guide 3: Evaluating Radioligand and Receptor Quality
The integrity of your key reagents is critical for a successful assay.
Methodology:
-
Assess Radioligand Integrity: If you suspect degradation of your radiolabeled this compound, consider running a small sample on a TLC plate to check for impurities.
-
Prepare Fresh Receptor Membranes: If using cell membranes or tissue homogenates, ensure they have been prepared correctly and stored at -80°C in appropriate aliquots to avoid multiple freeze-thaw cycles.
Visualizing Experimental Concepts
Diagram 1: General Radioligand Binding Assay Workflow
Caption: Workflow of a typical radioligand binding assay.
Diagram 2: Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background.
Diagram 3: Cannabinoid Receptor 1 (CB1) Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor.
References
AM11542 precipitation in assay buffer
This technical support center is designed for researchers, scientists, and drug development professionals using AM11542 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues with compound precipitation in assay buffers.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening?
A1: This is a common issue with hydrophobic compounds like this compound. The phenomenon, often called "solvent shock" or "crashing out," occurs because this compound is poorly soluble in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into the assay buffer, the compound comes out of solution and forms a precipitate.[1][2][3]
Q2: What does this compound precipitation look like in the assay buffer?
A2: Precipitation can manifest in several ways. You may observe a slight haziness, cloudiness, or the formation of visible particles or crystals in your buffer or cell culture medium.[3] It is crucial to distinguish this from microbial contamination, which may also cause turbidity but is typically accompanied by a pH change and visible microorganisms under a microscope.[3]
Q3: At what concentration of DMSO in the final assay buffer should I aim to avoid precipitation and cellular toxicity?
A3: It is recommended to keep the final DMSO concentration in your assay buffer or cell culture medium below 0.5%, and ideally below 0.1%, to minimize the risk of both precipitation and solvent toxicity to cells.[1] Experimental protocols for assays involving this compound have successfully used a final DMSO concentration of 1%.[4]
Q4: Can the temperature of my assay buffer affect this compound solubility?
A4: Yes, temperature can significantly impact the solubility of compounds. Adding a compound stock solution to a cold buffer can decrease its solubility and promote precipitation.[1]
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your assay buffer, please refer to the following troubleshooting table and the detailed experimental protocol below.
Summary of Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the assay buffer exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution (Solvent Shock) | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation.[2][3] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) assay buffer.[1] Add the compound stock solution dropwise while gently vortexing or swirling the buffer.[1][3] |
| Low Temperature of Assay Buffer | Adding the compound to a cold buffer can decrease its solubility. | Always use pre-warmed (37°C) assay buffer or cell culture media for dilutions.[1][3] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution in DMSO. |
| Interaction with Buffer Components | This compound may interact with salts, proteins, or other components in the buffer, forming insoluble complexes.[2] | If possible, try a different buffer formulation. The choice between phosphate (B84403) and bicarbonate buffers, for instance, can influence drug precipitation.[5][6][7] |
| pH Instability | Changes in the pH of the buffer can alter the charge and solubility of the compound.[2] | Ensure your buffer is properly prepared and its pH is stable throughout the experiment. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol provides a step-by-step method for diluting a concentrated DMSO stock of this compound to a final working concentration in an aqueous assay buffer, minimizing the risk of precipitation.
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]
-
Pre-warm the Assay Buffer: Pre-warm your assay buffer or complete cell culture medium (containing serum, if applicable) to 37°C. This is a critical step to prevent precipitation due to temperature shock.[2]
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Perform an Intermediate Dilution: To minimize solvent shock, prepare an intermediate dilution. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.
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Prepare the Final Working Solution: While gently swirling or vortexing the pre-warmed assay buffer, add the required volume of the intermediate DMSO stock drop-by-drop. For instance, add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed buffer to get a final concentration of 1 µM with a final DMSO concentration of 0.1%.
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Final Check: After dilution, visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be used in your experiment.[1]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in assay buffer.
Caption: Hypothetical signaling pathway of the CB1 receptor agonist this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
improving AM11542 solubility for experiments
Welcome to the technical support center for AM11542. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound and has poor solubility in aqueous solutions. The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in DMSO when they are rapidly diluted into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution and precipitate.
To prevent this, follow these recommendations:
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Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[1][2]
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Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. First, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO. Then, add this intermediate stock to the pre-warmed media.[1]
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Gradual Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[2] This ensures rapid dispersion and prevents localized high concentrations of the compound that can lead to precipitation.
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Mind the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
Q3: My media containing this compound looked fine initially, but a precipitate formed after a few hours in the incubator. What could be the cause?
A3: Delayed precipitation can occur due to several factors related to the incubator environment and media composition:
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Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility.[1]
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pH Shifts: Changes in the pH of the culture medium over time can alter the solubility of the compound.
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Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[1]
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Evaporation: Evaporation of the media in long-term cultures can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1]
To mitigate these issues, ensure the incubator is properly humidified, minimize the frequency of opening the incubator, and consider using sealed culture flasks or plates for long-term experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Issue: Immediate Precipitation Upon Dilution
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes rapid solvent exchange and precipitation. Action: Perform a serial dilution. Prepare an intermediate dilution of the stock in DMSO before adding it to the pre-warmed media. Add the compound dropwise while gently mixing.[1][2] |
| Low Temperature of Media | Adding the compound to cold media decreases its solubility. Action: Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
Issue: Delayed Precipitation in Culture
| Potential Cause | Recommended Solution |
| Temperature and pH Instability | Fluctuations in the incubator's temperature or changes in the media's pH over time can reduce solubility. Action: Ensure a stable incubator environment. Monitor and maintain the pH of the culture medium. |
| Interaction with Media Components | The compound may form insoluble complexes with salts or proteins in the media. Action: If possible, test the solubility in a simpler buffered saline solution (e.g., PBS) to determine if media components are the issue.[1] |
| Media Evaporation | Evaporation in long-term cultures concentrates the compound, leading to precipitation. Action: Ensure proper humidification of the incubator and use culture vessels with low-evaporation lids.[1] |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol details the recommended procedure for diluting a 10 mM this compound stock solution in DMSO to a final working concentration of 10 µM in cell culture media.
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Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath for at least 30 minutes.[2]
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting your 10 mM this compound stock 1:10 in 100% DMSO.
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Final Dilution: In a sterile conical tube, add the required volume of pre-warmed media. To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you will need 1 µL of the stock solution for every 1 mL of media.
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Gentle Addition: While gently swirling or vortexing the tube of media, slowly add the calculated volume of the this compound stock solution drop-by-drop.[2]
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Homogenize: After adding the stock, cap the tube and invert it several times to ensure the solution is homogeneous.
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Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound solubility issues.
This compound and the CB1 Receptor Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to the CB1 receptor.
References
Navigating Unexpected Results with AM11542 in Cell Lines: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results when using the potent CB1 receptor agonist, AM11542, in cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during your experiments with this compound, providing potential causes and actionable troubleshooting steps.
Q1: I'm observing lower-than-expected or no effect of this compound in my cell line, even at concentrations reported in the literature.
Potential Causes:
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Low or Absent CB1 Receptor Expression: The most common reason for a lack of response is insufficient expression of the target receptor, CB1, in your chosen cell line.
-
Receptor Desensitization and Downregulation: As a potent, full agonist, prolonged or high-concentration exposure to this compound can lead to the desensitization and internalization of CB1 receptors, rendering the cells less responsive over time.[1]
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Compound Instability or Degradation: Like many small molecules, this compound may be sensitive to storage conditions, light, or repeated freeze-thaw cycles.
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Solubility Issues: this compound is a lipophilic compound, and poor solubility in aqueous culture media can lead to precipitation and a lower effective concentration.
Troubleshooting Steps:
-
Verify CB1 Receptor Expression:
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Western Blot or qPCR: Confirm the presence of CB1 receptor protein or mRNA in your cell line.
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Control Cell Line: Include a positive control cell line known to express high levels of functional CB1 receptors (e.g., CHO-CB1, AtT20-CB1).
-
-
Optimize Treatment Conditions:
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Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time before receptor desensitization becomes significant.
-
Dose-Response Curve: Generate a full dose-response curve to ensure you are using an appropriate concentration range for your specific cell line and assay.
-
-
Ensure Compound Integrity:
-
Proper Storage: Store this compound as recommended by the supplier, protected from light and moisture.
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Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
-
Address Solubility:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and consistent across all treatments, as solvents can have their own cellular effects.
-
Use of a Carrier: Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and prevent non-specific binding to plasticware.
-
Q2: I'm observing cytotoxicity or a decrease in cell viability with this compound, which is not the expected outcome for my experiment.
Potential Causes:
-
Off-Target Effects: At high concentrations, cannabinoid agonists can interact with other cellular targets beyond the CB1 receptor, potentially leading to cytotoxicity. While specific off-target effects of this compound are not extensively documented, this is a common characteristic of synthetic cannabinoids.
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CB1-Mediated Apoptosis in Cancer Cells: In certain cancer cell lines, activation of the CB1 receptor can induce apoptosis and reduce cell viability.[2] This may be an unexpected result if the primary focus of the experiment is not on anti-cancer effects.
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Impact on Mitochondrial Function: Activation of CB1 receptors has been shown to influence mitochondrial dynamics and function.[3][4][5] In sensitive cell lines, this could lead to metabolic stress and a reduction in cell viability.
Troubleshooting Steps:
-
Confirm CB1-Mediated Effect:
-
Use a CB1 Antagonist: Co-treat cells with this compound and a selective CB1 antagonist (e.g., SR141716A). If the cytotoxicity is blocked, it confirms a CB1-mediated mechanism.
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CB1 Knockdown/Knockout Cells: If available, test the effect of this compound in a CB1-deficient version of your cell line.
-
-
Evaluate Concentration Dependence:
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Determine the concentration at which cytotoxicity is observed. If it only occurs at very high concentrations, it is more likely to be an off-target effect.
-
-
Assess Mitochondrial Health:
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Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration (e.g., Seahorse analyzer) to investigate if this compound is impacting mitochondrial function in your cell line.
-
Q3: The effect of this compound on my downstream signaling pathway (e.g., ERK phosphorylation, intracellular calcium) is different from what I expected based on its known mechanism of inhibiting cAMP.
Potential Causes:
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Biased Agonism: this compound, like other GPCR ligands, may exhibit biased agonism (or functional selectivity). This means it could preferentially activate certain downstream signaling pathways over others. For example, it might strongly activate G-protein-dependent pathways (like cAMP inhibition) while only weakly engaging β-arrestin-mediated pathways (which can influence ERK signaling).[6][7][8][9]
-
Cell-Type Specific Signaling: The downstream signaling consequences of CB1 receptor activation can be highly dependent on the specific cellular context and the complement of signaling proteins expressed in that cell line.
Troubleshooting Steps:
-
Profile Multiple Signaling Pathways:
-
Do not rely on a single signaling readout. Assess a panel of downstream pathways to build a comprehensive profile of this compound's action in your specific cell line. This could include:
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cAMP accumulation assays
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ERK1/2 phosphorylation (Western Blot or ELISA)
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Intracellular calcium mobilization assays
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β-arrestin recruitment assays
-
-
-
Consult the Literature for Similar Compounds:
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Review literature on other potent, synthetic cannabinoid agonists to see if similar "unexpected" signaling profiles have been reported in other cell systems.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds to aid in experimental design and data comparison.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Ki for [3H]CP55,940 binding to CB1 | 0.29 (0.17–0.50) nM | CHO-K1 cells expressing human CB1 | [10] |
| This compound | EC50 for inhibition of forskolin-stimulated cAMP | 0.49 (0.28–0.85) nM | CHO-K1 cells expressing human CB1 | [10] |
| This compound | Emax for inhibition of forskolin-stimulated cAMP | 102 ± 3% (relative to CP55,940) | CHO-K1 cells expressing human CB1 | [10] |
| AM841 | Ki for [3H]CP55,940 binding to CB1 | 0.53 (0.36–0.80) nM | CHO-K1 cells expressing human CB1 | [10] |
| AM841 | EC50 for inhibition of forskolin-stimulated cAMP | 1.1 (0.6–1.9) nM | CHO-K1 cells expressing human CB1 | [10] |
| Δ9-THC | EC50 for inhibition of forskolin-stimulated cAMP | 35 (21–57) nM | CHO-K1 cells expressing human CB1 | [10] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
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Cell Seeding and Treatment: Seed cells in a suitable plate format. On the day of the assay, replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes. Then, add various concentrations of this compound and incubate for a further 15 minutes.
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Adenylyl Cyclase Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin (B1673556) (e.g., 5 µM), for 15-30 minutes.
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Cell Lysis: Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
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cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay-based kit (e.g., HTRF, ELISA).
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Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizing Signaling Pathways and Workflows
CB1 Receptor Signaling Pathways
Caption: Canonical and β-arrestin-mediated signaling pathways of the CB1 receptor upon activation by an agonist like this compound.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow to troubleshoot and identify the cause of unexpected cytotoxicity observed with this compound treatment.
References
- 1. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid‐1 receptor regulates mitochondrial dynamics and function in renal proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor Stimulation Impairs Mitochondrial Biogenesis in Mouse White Adipose Tissue, Muscle, and Liver: The Role of eNOS, p38 MAPK, and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Binding of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target binding of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical models to clinical settings.[1] Minimizing off-target effects is critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?
A2: A multi-pronged approach is recommended. This includes using genetic knockdown or knockout of the intended target to see if the phenotype persists, employing a structurally similar but inactive control compound, and running selectivity profiling assays to identify other potential targets.[1][2] The Cellular Thermal Shift Assay (CETSA) can also be used to verify target engagement in intact cells.[1][3]
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: To proactively minimize off-target effects, it is advisable to use the lowest effective concentration of the compound that elicits the desired on-target effect.[1] Whenever possible, choose inhibitors that are well-characterized and known for their high selectivity. Additionally, incorporating control compounds, such as a structurally similar but inactive analog, can help ensure that the observed effects are not due to the chemical scaffold itself.[1]
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.[1]
-
Suggested Action:
-
Perform quantitative protein expression analysis (e.g., Western blot, mass spectrometry) for your target of interest in the different cell lines.
-
Test your compound in a panel of cell lines with varying genetic backgrounds to identify potential sensitivities related to off-target effects.[2]
-
Issue 2: Cytotoxicity observed at concentrations that should not inhibit the intended target.
-
Possible Cause: The compound may be interacting with other essential cellular targets, or it could be interfering with the assay itself.[2]
-
Suggested Action:
-
Validate the cytotoxicity with an orthogonal assay that uses a different readout (e.g., switch from an MTT assay to a CellTiter-Glo® assay).[2]
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Run a cell-free assay to check for direct interference of your compound with the assay reagents.[2]
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Use genetic rescue or overexpression of the intended target to see if it reverses the cytotoxic effect.
-
Data on Target Selectivity
Effective small molecule inhibitors should exhibit a significant window of activity between their on-target and off-target interactions. The following table provides an example of selectivity data for a hypothetical kinase inhibitor.
| Target | IC50 (nM) | Fold Selectivity (Off-target / On-target) |
| On-Target Kinase A | 10 | - |
| Off-Target Kinase B | 500 | 50x |
| Off-Target Kinase C | 1,200 | 120x |
| Off-Target Kinase D | >10,000 | >1000x |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
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Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of your compound compared to a vehicle control. Plot the data and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of a compound in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Workflow for identifying off-target effects.
Caption: Decision tree for troubleshooting off-target effects.
References
Technical Support Center: Optimizing AM11542 Assays
Welcome to the technical support center for AM11542 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for an this compound binding assay?
A1: For initial experiments, a pre-incubation time of 1 hour with this compound is a well-established starting point.[1][2] This duration has been shown to be effective in preventing the binding of a subsequent radioligand, which is indicative of this compound's high affinity and "wash-resistant" binding properties.[1] However, for optimal results in your specific assay system, it is highly recommended to perform a time-course experiment.
Q2: What does "wash-resistant" binding of this compound mean for my assay?
A2: "Wash-resistant" binding refers to the characteristic of this compound to remain bound to the CB1 receptor even after multiple washing steps.[1] This is due to its high affinity and potentially slow dissociation rate. For your assay, this means that the effects of this compound are likely to be long-lasting. This property is crucial to consider when designing washout experiments or when assessing the reversibility of its effects.
Q3: How does incubation temperature affect this compound binding?
Q4: Can I use this compound in functional assays, such as cAMP assays?
A4: Yes, this compound is a potent, full agonist of the CB1 receptor and is suitable for use in functional assays that measure G-protein-coupled receptor (GPCR) activation, such as cAMP inhibition assays.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no signal in a competition binding assay | Insufficient incubation time for this compound to bind. | Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal pre-incubation time for your specific cell line and receptor expression level. |
| This compound concentration is too low. | Titrate the concentration of this compound to ensure it is sufficient to compete with the radioligand. | |
| High background signal | Non-specific binding of this compound to the assay plate or other components. | Ensure the use of appropriate blocking agents in your assay buffer (e.g., BSA). Consider using plates with low protein binding properties. |
| Inadequate washing steps. | Due to the wash-resistant nature of this compound, ensure your washing protocol is stringent enough to remove unbound ligand. This may involve increasing the number of washes or the volume of wash buffer. | |
| Inconsistent or variable results between experiments | Inconsistent incubation times or temperatures. | Strictly adhere to the optimized incubation time and maintain a constant temperature for all assays. Use a temperature-controlled incubator and pre-warm all reagents. |
| Variability in cell density or receptor expression. | Ensure consistent cell seeding density and passage number. Monitor receptor expression levels if possible. | |
| Unexpectedly potent or prolonged agonist effect in a functional assay | The "wash-resistant" nature of this compound leads to sustained receptor activation. | Be aware that the effects of this compound may not be easily reversible with washing. Design experiments accordingly, and for washout experiments, validate the removal of the compound. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for this compound in a Radioligand Binding Assay
This protocol outlines a method to determine the optimal pre-incubation time for this compound to inhibit the binding of a radiolabeled CB1 receptor antagonist (e.g., [³H]CP55,940).
Materials:
-
Cells or membranes expressing the human CB1 receptor.
-
This compound
-
Radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940)
-
Assay Buffer (e.g., Tris-HCl with BSA)
-
Wash Buffer (e.g., ice-cold Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
Cell/Membrane Preparation: Prepare cell membranes or whole cells expressing the CB1 receptor according to your standard protocol.
-
Time-Course Setup: In a multi-well plate, set up replicate wells for each time point to be tested (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
This compound Pre-incubation: To the designated wells, add a fixed concentration of this compound (e.g., 1 nM). For the 0-minute time point, add the vehicle control. Incubate the plate at 37°C.
-
Radioligand Addition: At each time point, add the radiolabeled ligand to the corresponding wells at a concentration near its Kd.
-
Incubation: Incubate all wells for a fixed duration (e.g., 1 hour) at 37°C to allow the radioligand to bind.
-
Termination of Binding: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding inhibition versus the pre-incubation time with this compound. The optimal incubation time is the point at which maximum inhibition is achieved and plateaus.
Protocol 2: CB1 Receptor-Mediated cAMP Inhibition Assay
This protocol describes a functional assay to measure the agonist activity of this compound by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)
-
Cell culture medium
-
Assay buffer
Procedure:
-
Cell Plating: Seed the CB1-expressing cells into a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) from the curve using non-linear regression.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound activation of the CB1 receptor pathway.
Caption: Logic for troubleshooting high background signal.
References
quality control for AM11542 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM11542 stock solutions.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent synthetic agonist for the cannabinoid receptor 1 (CB1).[1] Its chemical formula is C25H37BrO2, and it has a molecular weight of 449.46 g/mol .[1] It is structurally related to THC and is often used in research to study the activation of the CB1 receptor.[2][3]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. For the solid compound and its stock solutions, the following conditions are recommended:
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4][5][6] |
3. How do I prepare a stock solution of this compound?
This compound is a lipophilic compound and is sparingly soluble in aqueous solutions. Organic solvents are necessary to prepare a stock solution.
-
Recommended Solvents: Based on the solubility of similar cannabinoid compounds, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are recommended for preparing stock solutions.[7][8]
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of your chosen solvent (e.g., DMSO).
-
Vortex or sonicate gently until the solid is completely dissolved. For some compounds, slight warming may be necessary.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[5]
-
Troubleshooting Guides
Issue 1: this compound powder will not dissolve.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the compound may require more energy to dissolve.
-
Solution:
-
Increase Solvent Volume: Add more solvent in small increments until the compound dissolves.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) and vortex. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to aid in dissolution.
-
Try a Different Solvent: If the compound remains insoluble, consider using an alternative solvent.
-
Issue 2: Precipitate forms when diluting the stock solution in an aqueous buffer.
-
Possible Cause: this compound is not soluble in aqueous solutions. When the organic stock solution is diluted in a buffer, the compound can precipitate out.
-
Solution:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try further dilutions.
-
Increase the Percentage of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. For cell-based assays, the final DMSO concentration should typically be below 0.5%.
-
Use a Surfactant or Carrier Protein: For in vivo or in vitro experiments requiring aqueous solutions, consider using a carrier like bovine serum albumin (BSA) or a small amount of a biocompatible surfactant like Tween® 80 to improve solubility.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.
-
Solution:
-
Always store the compound and its stock solutions at the recommended temperatures and protect them from light.
-
Prepare fresh stock solutions regularly, at least every month if stored at -20°C.
-
Perform a quality control check on your stock solution (see Experimental Protocols below).
-
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to weighing errors or solvent evaporation.
-
Solution:
-
Use a calibrated analytical balance for weighing the powder.
-
Ensure vials are tightly sealed to prevent solvent evaporation.
-
Verify the concentration of your stock solution using a spectrophotometer if you have a known extinction coefficient, or by HPLC with a standard curve.
-
-
Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solution by HPLC
This protocol provides a general method for assessing the purity of an this compound stock solution. This method is adapted from established protocols for other synthetic cannabinoids.[9][10][11]
1. Materials:
- This compound stock solution (in DMSO or ethanol)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
- HPLC system with UV detector
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
3. Chromatographic Conditions:
- Column: C18 reverse-phase column
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 214 nm or 228 nm[11]
- Gradient:
- Start with 70% B
- Linear gradient to 95% B over 10 minutes
- Hold at 95% B for 2 minutes
- Return to 70% B and equilibrate for 3 minutes
4. Procedure:
- Dilute a small aliquot of your this compound stock solution with the mobile phase starting composition (e.g., 70:30 acetonitrile:water).
- Inject the diluted sample into the HPLC system.
- Analyze the resulting chromatogram. A pure sample should show a single major peak. The presence of multiple peaks may indicate degradation or impurities.
Visualizations
Caption: Workflow for this compound stock solution quality control.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AM11542 and THC Binding to the Cannabinoid Receptor 1 (CB1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic agonist AM11542 and the well-known phytocannabinoid Δ⁹-tetrahydrocannabinol (THC) in their interaction with the human Cannabinoid Receptor 1 (CB1). The CB1 receptor, a G-protein coupled receptor (GPCR), is a primary target in the central nervous system for both endogenous and exogenous cannabinoids, mediating various physiological and psychoactive effects.[1][2] Understanding the nuances of how different ligands bind to and activate this receptor is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
Binding Affinity at the CB1 Receptor
The binding affinity of a ligand for its receptor is a critical parameter, often expressed as the inhibition constant (Ki), which indicates the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor. A lower Ki value signifies a higher binding affinity.
This compound demonstrates a significantly higher affinity for the CB1 receptor compared to Δ⁹-THC.[3][4] This potent binding is a key characteristic of many synthetic cannabinoids. The data presented below were derived from competitive radioligand binding assays using [³H]CP55,940, a high-affinity cannabinoid agonist, as the radioligand.
| Compound | CB1 Binding Affinity (Ki, nM) | Reference |
| This compound | 0.49 ± 0.04 | [3][4] |
| Δ⁹-THC | 25.1 ± 5.54 to 40.7 ± 1.7 | [5][6] |
Note: The Ki value for Δ⁹-THC can vary between studies due to different experimental conditions.[5][6]
Experimental Protocol: Radioligand Competition Binding Assay
The determination of ligand binding affinity is commonly achieved through radioligand binding assays.[7][8] A typical protocol for a competitive binding assay to determine the Ki of an unlabeled compound (like this compound or THC) at the CB1 receptor is outlined below.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand ([³H]CP55,940) to CB1 receptors, and to calculate the Ki value.
Materials:
-
Membrane Preparation: Cell membranes expressing human CB1 receptors (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]CP55,940.
-
Test Compounds: this compound, Δ⁹-THC.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity CB1 ligand (e.g., CP55,940).
-
Assay Buffer: Typically a Tris-HCl based buffer containing BSA to reduce non-specific binding.[9]
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation: A series of dilutions of the test compounds (this compound and THC) are prepared.
-
Incubation: The reaction tubes are set up as follows:
-
Total Binding: Membrane preparation, assay buffer, and [³H]CP55,940.
-
Non-specific Binding: Membrane preparation, assay buffer, [³H]CP55,940, and a saturating concentration of unlabeled CP55,940.
-
Competition: Membrane preparation, assay buffer, [³H]CP55,940, and varying concentrations of the test compound.
-
-
The samples are incubated, typically for 60-90 minutes at 37°C, to allow binding to reach equilibrium.[10][11]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.[10][11]
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.[11]
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of AM11542 and AM841: Potent Cannabinoid Receptor Agonists
For researchers and professionals in drug development, the nuanced differences between investigational compounds are critical. This guide provides a detailed comparative analysis of two potent synthetic cannabinoid receptor agonists, AM11542 and AM841. Both molecules have been instrumental in elucidating the structure and function of the cannabinoid receptor 1 (CB1), yet they exhibit distinct pharmacological profiles that influence their potential therapeutic applications.
Molecular Profile and Mechanism of Action
This compound is a potent tetrahydrocannabinol analog that acts as a full agonist at the CB1 receptor.[1][2][3] Its high affinity and wash-resistant binding have made it a valuable tool for structural biology, aiding in the crystallization of the agonist-bound state of the human CB1 receptor.[2][4] The binding of this compound induces significant conformational changes in the CB1 receptor, including a notable reduction in the volume of the ligand-binding pocket and an increase in the surface area of the G-protein-binding region.[1][2] A key feature of its activation mechanism is the engagement of a "twin toggle switch," involving residues Phe200 and Trp356, which is considered essential for receptor activation.[1]
AM841, a hexahydrocannabinol (B1216694) derivative, is distinguished by its action as a high-affinity, covalent, and irreversible agonist of the CB1 receptor.[5][6][7] It contains an isothiocyanate group that forms a covalent bond with a specific cysteine residue (Cys6.47) within the sixth transmembrane helix of the CB1 receptor.[5][7][8] This covalent interaction leads to sustained receptor activation.[9] A significant characteristic of AM841 is its peripherally restricted activity, demonstrating limited penetration of the blood-brain barrier.[6][9] This property minimizes centrally mediated psychoactive effects, making it a promising candidate for treating peripheral conditions such as gastrointestinal motility disorders.[6][10][11]
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and AM841, based on radioligand binding and functional assays.
| Parameter | This compound | AM841 | Reference Compound |
| Binding Affinity (Ki, nM) | 0.11 | 1.14 | [3H]CP55,940 |
| Functional Activity (EC50, nM) in cAMP assay | 0.12 | 0.25 | CP55,940 (EC50 = 0.21 nM) |
| Maximum Response (Emax, %) in cAMP assay | 100 | 100 | CP55,940 (Emax = 100%) |
Data compiled from studies by Hua et al. (2017).[2][12]
Experimental Protocols
Radioligand Binding Assay
The binding affinities of this compound and AM841 for the CB1 receptor were determined using a competitive radioligand binding assay. Cell membranes expressing the human CB1 receptor were incubated with a fixed concentration of the radiolabeled cannabinoid agonist [3H]CP55,940 and varying concentrations of the unlabeled competitor (this compound or AM841). Following incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values (the concentration of competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation. To assess the wash-resistant nature of the binding, membranes were pretreated with the compounds, washed, and then subjected to binding with [3H]CP55,940.[2][12]
cAMP Accumulation Assay
The agonist activity of this compound and AM841 was evaluated by measuring their ability to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Cells expressing the CB1 receptor were pre-incubated with the test compounds for a specific period. Subsequently, adenylyl cyclase was stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The concentration of cAMP was then measured using a competitive immunoassay. The potency (EC50) and efficacy (Emax) of the compounds were determined by analyzing the concentration-response curves for the inhibition of cAMP production.[2][12]
Visualizing Molecular Interactions and Processes
To further illustrate the concepts discussed, the following diagrams depict the signaling pathway of CB1 receptor activation and a typical experimental workflow for compound characterization.
Caption: CB1 Receptor Activation and Downstream Signaling.
Caption: Workflow for Characterizing Novel CB1 Agonists.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (AM841), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist AM841 on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist AM841 on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to CB1 Receptor Agonists: AM11542 vs. CP55,940
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent synthetic cannabinoid CB1 receptor agonists, AM11542 and CP55,940. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of the endocannabinoid system.
Introduction to this compound and CP55,940
CP55,940 is a classic, well-characterized synthetic cannabinoid that has been widely used in research for decades.[1] Created by Pfizer in 1974, it is known for its high potency and efficacy as a full agonist at both CB1 and CB2 receptors.[1][2] Its robust and consistent activity has made it a standard reference compound in cannabinoid research.[3]
This compound is a more recently developed synthetic cannabinoid, designed to facilitate the crystallization of the CB1 receptor in its active state.[4][5][6] Structurally distinct from CP55,940, this compound is a tetrahydrocannabinol analog.[4] It has been characterized as a potent and full agonist of the CB1 receptor.[4]
Quantitative Comparison of CB1 Receptor Activity
The following tables summarize the key pharmacological parameters of this compound and CP55,940 at the human CB1 receptor, based on data from competitive binding and functional assays.
Table 1: CB1 Receptor Binding Affinity
| Compound | Radioligand | Kᵢ (nM) |
| This compound | [³H]CP55,940 | 1.8 ± 0.3 |
| CP55,940 | - | ~0.58 |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: CB1 Receptor Functional Activity (cAMP Accumulation Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Classification |
| This compound | 1.3 ± 0.3 | 100 | Full Agonist |
| CP55,940 | 0.8 ± 0.2 | 100 | Full Agonist |
EC₅₀ (half-maximal effective concentration) is a measure of potency; a lower EC₅₀ value indicates higher potency. Eₘₐₓ (maximum effect) is a measure of efficacy, expressed relative to a standard full agonist.
Based on the available data, both this compound and CP55,940 are highly potent and efficacious full agonists at the CB1 receptor. Their binding affinities are in the low nanomolar range, and they elicit a maximal response in functional assays.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for comparing the activity of CB1 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 3. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Battle of Cannabinoid Agonists: AM11542 vs. WIN55,212-2 in Functional Assays
In the landscape of cannabinoid research, the synthetic agonists AM11542 and WIN55,212-2 are pivotal tools for dissecting the pharmacology of cannabinoid receptors CB1 and CB2. This guide provides a comprehensive comparison of their functional performance, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their distinct profiles.
Summary of Functional Performance
This compound, a potent tetrahydrocannabinol analog, was designed to stabilize the active state of the CB1 receptor, facilitating its crystallization.[1] It is characterized as a potent, full agonist at the CB1 receptor.[1] In contrast, WIN55,212-2 is a well-established aminoalkylindole derivative known for its high potency and full agonist activity at both CB1 and CB2 receptors, serving as a non-selective reference compound in a multitude of studies.[2][3]
The following tables summarize the quantitative data available for the binding affinity and functional performance of this compound and WIN55,212-2 in key cellular assays.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Organism | Kᵢ (nM) |
| This compound | CB1 | Human | 1.3[4] |
| WIN55,212-2 | CB1 | Human | 1.9[2] |
| CB1 | Rat | 2.4[5] | |
| CB2 | Human | 3.7[5] | |
| CB2 | Rat | 0.28 - 16.2[3] |
Table 2: Functional Assay Performance - G-protein Activation (cAMP Assay)
| Compound | Receptor | Cell Line | Assay Type | Potency (EC₅₀/IC₅₀) | Efficacy (% of control/max) |
| This compound | CB1 | CHO | Inhibition of forskolin-stimulated cAMP | 1.8 nM[1] | 100% (Full agonist)[1] |
| WIN55,212-2 | CB1 | CHO | Inhibition of forskolin-stimulated cAMP | ~5-fold > basal[6] | Full agonist[7] |
Table 3: Functional Assay Performance - β-Arrestin Recruitment
| Compound | Receptor | Cell Line | Assay Type | Potency (EC₅₀) | Efficacy |
| This compound | CB1 | - | - | Data not available | Data not available |
| WIN55,212-2 | CB1 | HEK293 | PathHunter | 6 - 213 nM[8] | - |
| CB2 | HEK293 | PathHunter | - | Low efficacy agonist[9] |
Table 4: Functional Assay Performance - G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Activation
| Compound | Receptor | Cell Line/System | Assay Type | Potency (EC₅₀) | Efficacy |
| This compound | CB1 | - | - | Data not available | Data not available |
| WIN55,212-2 | CB1 | AtT20/CB1 | Membrane Potential Assay | 309 nM[8] | - |
| CB1 | Xenopus oocytes | Electrophysiology | 630 nM[10] | - |
Signaling Pathways and Experimental Workflows
The activation of cannabinoid receptors by agonists like this compound and WIN55,212-2 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, including G-protein-coupled inwardly rectifying potassium (GIRK) channels. Another crucial pathway is the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G-protein-independent signaling.
Caption: Generalized signaling pathways upon cannabinoid receptor activation.
The functional characterization of these compounds typically involves a series of in vitro assays. A generalized workflow for assessing the functional properties of a cannabinoid agonist is depicted below.
Caption: A typical experimental workflow for functional characterization.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound to the cannabinoid receptors.
-
Cell Preparation: Membranes are prepared from CHO-K1 or HEK293 cells stably expressing either human CB1 or CB2 receptors.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2) and varying concentrations of the test compound (this compound or WIN55,212-2).
-
The incubation is carried out at 30°C for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing the human CB1 receptor are cultured to ~80-90% confluency.[6]
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
The incubation is typically carried out for 15-30 minutes at 37°C.[6]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The IC₅₀ or EC₅₀ value is determined from the concentration-response curve, and the maximal inhibition (efficacy) is calculated relative to the forskolin-only control.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated cannabinoid receptor.[11][12]
-
Cell Line: A CHO-K1 or HEK293 cell line engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[11][12]
-
Procedure:
-
Cells are plated in a 384-well plate and incubated overnight.[13]
-
Varying concentrations of the test agonist are added to the wells.[13]
-
The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[13]
-
A detection reagent containing the substrate for the complemented enzyme is added.
-
The plate is incubated for 60 minutes at room temperature, and the resulting chemiluminescent signal is measured using a plate reader.[13]
-
-
Data Analysis: The EC₅₀ value and maximal efficacy are determined from the concentration-response curve.
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay (FLIPR® Membrane Potential Assay)
This assay measures changes in cell membrane potential as an indicator of GIRK channel activation.
-
Cell Line: AtT20 cells stably expressing the human CB1 receptor, which endogenously express GIRK channels.[14]
-
Procedure:
-
Cells are plated in a 96- or 384-well plate and incubated overnight.
-
The cells are loaded with a fluorescent membrane potential-sensitive dye for 30-60 minutes at room temperature.[15]
-
The plate is placed in a FLIPR® (Fluorometric Imaging Plate Reader) instrument.
-
The baseline fluorescence is recorded before the addition of varying concentrations of the test compound.
-
The change in fluorescence intensity upon agonist addition, which corresponds to membrane hyperpolarization due to K⁺ efflux through activated GIRK channels, is monitored in real-time.[14]
-
-
Data Analysis: The EC₅₀ value and the maximal change in fluorescence (efficacy) are determined from the concentration-response curve.
Conclusion
Both this compound and WIN55,212-2 are potent cannabinoid receptor agonists. This compound exhibits high affinity and full agonist activity at the CB1 receptor, making it a valuable tool for studying CB1-specific functions. WIN55,212-2, with its high potency at both CB1 and CB2 receptors, serves as a non-selective full agonist. The choice between these two compounds will ultimately depend on the specific research question and the desired receptor selectivity. While comprehensive head-to-head comparative data, particularly for β-arrestin recruitment and GIRK channel activation for this compound, is not extensively available, the provided data and protocols offer a solid foundation for researchers to design and interpret their experiments effectively.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of inwardly rectifying potassium channels (GIRK1) by co-expressed rat brain cannabinoid receptors in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
Validating AM11542 Activity in a New Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the study of the potent cannabinoid receptor 1 (CB1) agonist, AM11542, this guide provides a comprehensive framework for validating its activity in a novel cell line. By offering a direct comparison with alternative compounds and detailing essential experimental protocols, this document aims to streamline the validation process and ensure robust and reliable results.
This compound is a synthetic tetrahydrocannabinol analog that acts as a full agonist at the CB1 receptor.[1][2] Its mechanism of action involves binding to the CB1 receptor, a G-protein-coupled receptor (GPCR), which primarily couples to the inhibitory G-protein (Gαi). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels.[3][4] The molecule has been instrumental in structural biology studies, with its complex with the CB1 receptor being crystallized, providing significant insights into agonist binding and receptor activation.[1][2][5]
Performance Comparison of CB1 Receptor Agonists
To effectively evaluate the activity of this compound, it is crucial to compare its performance against other known CB1 receptor agonists. The following table summarizes key performance indicators for this compound and a selection of alternative compounds.
| Compound | Type | Target(s) | Reported Ki (nM) for human CB1 | Reported EC50/IC50 for human CB1 | Reference(s) |
| This compound | Synthetic Agonist | CB1 | 0.29 | IC50 (cAMP): Potent full agonist | [2] |
| AM841 | Synthetic Agonist | CB1 | 0.53 | IC50 (cAMP): Potent full agonist | [2] |
| CP55,940 | Synthetic Agonist | CB1/CB2 | ~2.0 | IC50 (cAMP): Full agonist | [2][6] |
| WIN55,212-2 | Synthetic Agonist | CB1/CB2 | - | Potent agonist in GIRK channel assays | [3] |
| Δ9-THC | Phytocannabinoid | CB1/CB2 | - | Partial agonist in cAMP assays | [2] |
| Anandamide (AEA) | Endocannabinoid | CB1/CB2 | - | Agonist | [3] |
Experimental Protocols for Validating this compound Activity
Successful validation of this compound in a new cell line requires the implementation of specific and well-controlled experiments. Below are detailed protocols for key assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor in the new cell line.
Materials:
-
Cell membranes from the new cell line expressing the human CB1 receptor.
-
[³H]CP55,940 (radioligand).
-
This compound and other unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Prepare cell membranes from the new cell line.
-
In a 96-well plate, add a constant concentration of [³H]CP55,940 to each well.
-
Add increasing concentrations of unlabeled this compound (or other competitor ligands) to the wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.
cAMP Accumulation Assay
Objective: To assess the functional agonism of this compound by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
The new cell line expressing the human CB1 receptor.
-
This compound and other test compounds.
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
Assay buffer (e.g., DMEM with a phosphodiesterase inhibitor like IBMX).
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound or other agonists for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the agonist concentration to determine the IC50 value, which reflects the potency of the compound to inhibit adenylyl cyclase.[2]
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activity Assay
Objective: To measure the activation of GIRK channels downstream of CB1 receptor activation by this compound.
Materials:
-
The new cell line co-expressing the human CB1 receptor and GIRK channels (e.g., AtT20-SEPCB1 cells).[3]
-
Fluorescent membrane-potential sensitive dye.
-
This compound and other test compounds.
-
Fluorometric imaging plate reader or microscope.
Protocol:
-
Culture the cells on a 96-well plate.
-
Load the cells with a fluorescent membrane-potential sensitive dye.
-
Add varying concentrations of this compound or other agonists to the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in membrane potential due to GIRK channel activation.
-
Analyze the data to determine the potency and efficacy of the compounds in activating GIRK channels.
Visualizing Key Processes
To further aid in the understanding of the validation process, the following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow, and a logical comparison with its alternatives.
Caption: Signaling pathway of this compound upon binding to the CB1 receptor.
Caption: Experimental workflow for validating this compound activity.
Caption: Logical comparison of this compound with alternative CB1 agonists.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB 1 . | Read by QxMD [read.qxmd.com]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of AM11542 Cross-Reactivity with Cannabinoid Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the receptor selectivity profile of the potent cannabinoid agonist, AM11542, in comparison to other relevant compounds.
This guide provides a detailed comparison of this compound's binding affinity and functional potency at cannabinoid receptors, with a focus on its cross-reactivity, or lack thereof, with the CB2 receptor. Data is presented alongside comparable metrics for the non-selective agonists AM841 and CP55,940 to provide a clear context for evaluating the selectivity of this compound. Detailed experimental protocols and illustrative diagrams of the associated signaling pathways and workflows are included to support experimental design and data interpretation.
Data Presentation: Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and comparator compounds at human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). This quantitative data is essential for assessing the selectivity of these ligands.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| This compound | CB1 | 0.29 [1] | 0.26 [1] |
| CB2 | Not Available | Not Available | |
| AM841 | CB1 | 0.53 [1] | 6.8 [2] |
| CB2 | Binds to CB2[3] | Not Available | |
| CP55,940 | CB1 | 0.6 - 5.0 | 0.2 |
| CB2 | 0.7 - 2.6 | 0.3 |
Experimental Protocols
The data presented in this guide are typically generated using two key experimental assays: radioligand binding assays to determine binding affinity (Ki) and functional assays, such as cAMP accumulation assays, to determine the potency of a compound in eliciting a cellular response (EC50).
Radioligand Binding Assay (Competitive Binding)
This assay measures the affinity of a test compound (e.g., this compound) for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with human CB1 or CB2 receptors).
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Cannabinoid AM11542 and Endogenous Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the synthetic cannabinoid AM11542 with the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The information presented is supported by experimental data from peer-reviewed scientific literature, intended to assist researchers and professionals in drug development in understanding the pharmacological characteristics of these compounds.
Introduction
This compound is a synthetic cannabinoid that has been characterized as a potent and full agonist of the Cannabinoid Type 1 (CB1) receptor.[1] Endogenous cannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are naturally occurring lipid signaling molecules that also bind to and activate cannabinoid receptors, playing crucial roles in various physiological processes.[2][3] Understanding the comparative efficacy of synthetic compounds like this compound against their endogenous counterparts is vital for the development of novel therapeutics targeting the endocannabinoid system.
Quantitative Comparison of Receptor Binding and Functional Efficacy
The following tables summarize the key quantitative parameters for this compound, anandamide (AEA), and 2-arachidonoylglycerol (2-AG) at the human CB1 receptor. It is important to note that the data for AEA and 2-AG are compiled from various studies, which may introduce variability due to different experimental conditions. The data for this compound is primarily from a single comprehensive study.
Table 1: CB1 Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound | 0.43 ± 0.05 | [³H]CP55,940 | HEK293 cells expressing human CB1 | [1] |
| Anandamide (AEA) | 89 ± 10 | [³H]CP-55,940 | Rat brain membranes (with PMSF) | [4] |
| 2-Arachidonoylglycerol (2-AG) | 472 | Not Specified | Not Specified | [5] |
Table 2: CB1 Receptor Functional Efficacy (cAMP Accumulation Assay)
| Compound | EC50 (nM) | Emax (%) | Assay Type | Reference |
| This compound | 1.1 ± 0.2 | 98 ± 3 | Forskolin-stimulated cAMP accumulation | [1] |
| Anandamide (AEA) | ~200-500 | Partial Agonist | Forskolin-stimulated cAMP accumulation | [6][7] |
| 2-Arachidonoylglycerol (2-AG) | 519 | Full Agonist | Not Specified | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of CB1 receptor activation and a typical experimental workflow for assessing compound efficacy.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293-hCB1).
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Test compounds (this compound, AEA, 2-AG) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and cell membranes (typically 10-20 µg of protein per well).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the radioligand ([³H]CP55,940) to all wells at a final concentration close to its Kd (e.g., 0.5-1 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay (for determining EC50 and Emax)
This protocol describes a common method to assess the functional activity of CB1 receptor agonists by measuring their ability to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the human CB1 receptor (e.g., HEK293-hCB1).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) to stimulate adenylyl cyclase.
-
Test compounds (this compound, AEA, 2-AG) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (typically 1-10 µM) and incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.
-
Generate a standard curve for cAMP to quantify the amount of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.
-
Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximum effect) values by non-linear regression analysis.
Discussion of Efficacy Comparison
Based on the available data, this compound demonstrates significantly higher potency and efficacy at the CB1 receptor compared to the endogenous cannabinoids anandamide and 2-arachidonoylglycerol.
-
Binding Affinity: this compound exhibits a sub-nanomolar Ki value, indicating very high affinity for the CB1 receptor.[1] In contrast, the reported Ki values for AEA and 2-AG are in the nanomolar to micromolar range, suggesting a lower binding affinity.[4][5]
-
Functional Potency and Efficacy: The EC50 of this compound in inhibiting cAMP production is in the low nanomolar range, and it acts as a full agonist, achieving nearly complete inhibition of adenylyl cyclase activity.[1] Anandamide is generally considered a partial agonist at the CB1 receptor, meaning it cannot produce the maximal response even at saturating concentrations.[6][7] 2-Arachidonoylglycerol is considered a full agonist, similar to this compound, but its potency (EC50) is significantly lower.[5]
It is crucial to consider that the in vivo efficacy of endogenous cannabinoids is also regulated by their synthesis, transport, and degradation.[2] For instance, the presence of fatty acid amide hydrolase (FAAH) rapidly degrades anandamide, limiting its duration of action.[4] Synthetic cannabinoids like this compound are often designed to be more resistant to metabolic degradation, which can contribute to their higher potency and longer duration of action in vivo.
Conclusion
The synthetic cannabinoid this compound is a highly potent and efficacious full agonist of the CB1 receptor, surpassing the endogenous cannabinoids anandamide and 2-arachidonoylglycerol in both binding affinity and functional activity in in vitro assays. This enhanced efficacy is a key consideration for its potential use as a pharmacological tool and a starting point for the development of cannabinoid-based therapeutics. Researchers should consider the differences in potency, efficacy, and metabolic stability when designing experiments and interpreting results involving these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 and CB2 receptor mechanisms underlie cannabis reward and aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of AM11542 and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features and functional performance of the synthetic cannabinoid AM11542 with other notable synthetic cannabinoids: JWH-018, CP 47,497, and HU-210. The information is supported by experimental data to facilitate informed decisions in research and drug development.
Chemical Structures
The chemical structures of this compound, JWH-018, CP 47,497, and HU-210 are presented below. These compounds belong to different structural classes of cannabinoids. This compound and HU-210 are classical cannabinoids based on a dibenzopyran core. CP 47,497 is a non-classical cannabinoid, a cyclohexylphenol derivative. JWH-018 is a naphthoylindole, a class of aminoalkylindoles.
This compound: A potent CB1 receptor agonist, this compound was instrumental in determining the agonist-bound crystal structure of the human CB1 receptor.[1][2][3] It is a tetrahydrocannabinol derivative.[1]
JWH-018: An aminoalkylindole, JWH-018 is a full agonist at both CB1 and CB2 cannabinoid receptors, with some selectivity for the CB2 receptor.[4]
CP 47,497: This synthetic cannabinoid is a potent CB1 receptor agonist.[5] It is a non-classical cannabinoid, meaning it lacks the pyran ring of classical cannabinoids.
HU-210: A classical cannabinoid, HU-210 is a highly potent agonist for both CB1 and CB2 receptors.[6][7][8] It is the enantiomer of the non-psychoactive HU-211.
Quantitative Performance Data
The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of this compound, JWH-018, CP 47,497, and HU-210 for the human cannabinoid receptors CB1 and CB2. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximal Response (Emax) |
| This compound | CB1 | 0.11[3] | Not explicitly reported, potent full agonist[1] | Full agonist[1] |
| CB2 | Data not available | Data not available | Data not available | |
| JWH-018 | CB1 | 9.00 ± 5.00[4] | 102[4][9] | Full agonist[4] |
| CB2 | 2.94 ± 2.65[4] | 133[4][9] | Full agonist[4] | |
| CP 47,497 | CB1 | 2.2 | Data not available, potent agonist[5] | Potent agonist[5] |
| CB2 | Data not available | Data not available | Data not available | |
| HU-210 | CB1 | 0.061[6][7] | 0.21 (GTPγS) | Full agonist |
| CB2 | 0.52[6][7] | 0.49 (GTPγS) | Full agonist |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and a general experimental workflow for characterizing synthetic cannabinoids.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Cannabinoid Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
-
Principle: A radiolabeled ligand with known affinity for the cannabinoid receptor (e.g., [3H]CP55,940) is incubated with a preparation of cell membranes expressing the receptor.[10] The unlabeled test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing either CB1 or CB2 receptors are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis, and Ki values are calculated.[10]
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Principle: In the inactive state, the Gα subunit of the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits.[11] The amount of [35S]GTPγS bound is proportional to the level of G-protein activation.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared.
-
Incubation: Membranes are incubated with varying concentrations of the test compound, GDP, and [35S]GTPγS in an assay buffer.
-
Termination and Filtration: The reaction is stopped, and the mixture is rapidly filtered to separate bound from free [35S]GTPγS.
-
Quantification: The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated, and EC50 and Emax values are determined from concentration-response curves.[11]
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o-protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
-
Principle: Cannabinoid receptors are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of the second messenger cAMP. In this assay, cells are first stimulated with a compound like forskolin (B1673556) to increase basal cAMP levels. The ability of a cannabinoid agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured.
-
Protocol Outline:
-
Cell Culture: Cells expressing the cannabinoid receptor are cultured.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubation: Cells are incubated with forskolin and varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA) or a bioluminescence resonance energy transfer (BRET)-based biosensor.[13]
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for the inhibition of cAMP accumulation.[1]
-
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JWH-018 - Wikipedia [en.wikipedia.org]
- 5. CP 47,497 - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. HU 210 | CAS 112830-95-2 | HU210 | Tocris Bioscience [tocris.com]
- 8. HU 210 | 112830-95-2 | FH23866 | Biosynth [biosynth.com]
- 9. youtube.com [youtube.com]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Research Portal [ourarchive.otago.ac.nz]
Functional Differences Between AM11542 and Other CB1 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of the synthetic cannabinoid receptor 1 (CB1) agonist, AM11542, with other well-characterized CB1 agonists: the classical phytocannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the aminoalkylindole WIN 55,212-2, and the endocannabinoid anandamide (B1667382) (AEA). This objective comparison is supported by available experimental data to highlight the distinct pharmacological profiles of these compounds.
Introduction to this compound and Comparator Agonists
This compound is a potent synthetic tetrahydrocannabinol analog that has been instrumental in advancing our understanding of CB1 receptor structure and function. Its high affinity and full agonist activity have facilitated the crystallization of the agonist-bound state of the human CB1 receptor, revealing key conformational changes essential for receptor activation.[1][2] These structural insights provide a foundation for understanding the diverse effects of other cannabinoids.
The comparator agonists represent different classes of CB1 activators:
-
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC): The primary psychoactive constituent of cannabis, known to be a partial agonist at the CB1 receptor.[1]
-
WIN 55,212-2: A potent, synthetic, non-classical cannabinoid that generally acts as a full agonist at the CB1 receptor.
-
Anandamide (AEA): An endogenous cannabinoid that plays a crucial role in the endocannabinoid system.
Data Presentation: Quantitative Comparison of CB1 Agonist Function
The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound and the comparator agonists at the human CB1 receptor. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential inter-laboratory variability in experimental conditions.
Table 1: CB1 Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) | Source |
| This compound | [³H]CP55,940 | 0.11 | [1] |
| Δ⁹-THC | [³H]CP55,940 | 35.4 | [3] |
| WIN 55,212-2 | [³H]CP55,940 | 62.3 | [3] |
| Anandamide | [³H]CP55,940 | 79.7 | [3] |
Table 2: Functional Potency in cAMP Accumulation Assay
| Compound | Assay Type | Parameter | Value | Efficacy | Source |
| This compound | Inhibition of forskolin-stimulated cAMP | pEC₅₀ | 8.8 ± 0.1 | Full Agonist (100 ± 4%) | [1] |
| Δ⁹-THC | Inhibition of forskolin-stimulated cAMP | pEC₅₀ | 7.3 ± 0.1 | Partial Agonist (66 ± 3%) | [1] |
| WIN 55,212-2 | Inhibition of forskolin-stimulated cAMP | EC₅₀ (nM) | ~10-100 | Full Agonist | [4] |
| Anandamide | Inhibition of forskolin-stimulated cAMP | EC₅₀ (nM) | ~50-200 | Full Agonist | [4] |
Efficacy of this compound and Δ⁹-THC is expressed relative to the full agonist CP55,940.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical CB1 receptor signaling pathway and a general experimental workflow for characterizing the functional properties of CB1 agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CB1 receptor by assessing its ability to compete with a radiolabeled ligand.
-
Cell Membranes: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.
-
Radioligand: A high-affinity CB1 receptor radioligand, such as [³H]CP55,940, is used.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, Δ⁹-THC, WIN 55,212-2, or anandamide).
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 agonist or antagonist.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
-
Principle: In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the CB1 receptor promotes the exchange of GDP for GTP. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.
-
Procedure:
-
Cell membranes expressing the CB1 receptor are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the agonist.
-
The incubation is typically performed at 30°C for 60 minutes.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The data are plotted as the percentage of specific [³⁵S]GTPγS binding versus the log concentration of the agonist. The EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined by non-linear regression analysis.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
-
Principle: The CB1 receptor is coupled to the inhibitory G-protein, Gαi/o, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP.
-
Procedure:
-
Whole cells expressing the CB1 receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then incubated with varying concentrations of the CB1 agonist.
-
Forskolin is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP levels. The IC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.
-
Principle: A common method is the PathHunter® assay, which is based on enzyme fragment complementation. Cells are engineered to express the CB1 receptor fused to a small fragment of β-galactosidase and β-arrestin fused to the larger fragment. Agonist-induced interaction between the receptor and β-arrestin brings the two enzyme fragments together, forming an active β-galactosidase enzyme.
-
Procedure:
-
The engineered cells are plated in microplates.
-
The cells are incubated with varying concentrations of the test agonist.
-
A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The data are plotted as relative light units versus the log concentration of the agonist, and the EC₅₀ and Eₘₐₓ values are determined by non-linear regression.
Functional Differences and Concluding Remarks
The available data highlight significant functional differences between this compound and other CB1 agonists. This compound is a high-affinity, full agonist for G-protein-mediated signaling, as evidenced by its potent inhibition of cAMP accumulation.[1] In contrast, Δ⁹-THC demonstrates lower affinity and acts as a partial agonist in the same assay.[1] WIN 55,212-2 and anandamide are generally considered full agonists for G-protein signaling, although their potencies can vary.
A comprehensive understanding of the functional selectivity of these agonists, particularly their propensity to activate G-protein versus β-arrestin pathways, requires further investigation with direct head-to-head comparisons in assays measuring both signaling arms. Such studies would be invaluable for elucidating the molecular basis of the diverse physiological and psychoactive effects of different cannabinoids and for the rational design of novel CB1-targeted therapeutics with improved efficacy and safety profiles. The structural information gleaned from the this compound-bound CB1 receptor provides a critical template for these future investigations.[1][2]
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anandamide and WIN 55212-2 inhibit cyclic AMP formation through G-protein-coupled receptors distinct from CB1 cannabinoid receptors in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the AM11542 Binding Site on the CB1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AM11542's performance in binding to the Cannabinoid Type 1 (CB1) receptor against other relevant compounds. Experimental data is presented to support the validation of its binding site, alongside detailed protocols for key assays.
This compound: A Potent Agonist for the CB1 Receptor
This compound is a synthetic tetrahydrocannabinol analog that acts as a potent, full agonist for the CB1 receptor.[1][2] Its high affinity and efficacy have made it a valuable tool for studying the structure and function of the CB1 receptor. The crystal structure of the CB1 receptor in complex with this compound has been resolved, providing significant insights into the molecular basis of agonist binding and receptor activation.[1][3][4]
The binding of this compound to the CB1 receptor is characterized by extensive hydrophobic interactions and a critical hydrogen bond.[2][5] The tricyclic core of this compound engages with aromatic residues within the binding pocket, while its phenolic hydroxyl group forms a hydrogen bond with serine 383 (S7.39).[2][5] A key feature of CB1 receptor activation by agonists like this compound is the "twin toggle switch" mechanism, involving conformational changes of two specific amino acid residues, Phenylalanine 200 (F3.36) and Tryptophan 356 (W6.48).[3][4][6] This conformational shift is essential for the receptor to transition into an active state and initiate downstream signaling cascades.
Comparative Analysis of CB1 Receptor Ligands
To provide a comprehensive understanding of this compound's interaction with the CB1 receptor, this section compares its binding affinity and functional activity with other well-characterized CB1 receptor ligands. These include other agonists, antagonists, and allosteric modulators.
Orthosteric Ligands: Agonists and Antagonists
Orthosteric ligands bind to the primary, endogenous ligand binding site of the receptor.
| Ligand | Type | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (%Emax vs. CP55,940) | Key Features |
| This compound | Full Agonist | 0.11[7] | 1.1[7] | 100[1] | Potent, full agonist used to solve the active-state crystal structure of CB1.[1][3][4] |
| AM841 | Full Agonist | 1.14[7] | 2.1[7] | 100[1] | A hexahydrocannabinol (B1216694) analog, also used in co-crystallization studies of the active CB1 receptor.[1][3][4] |
| CP55,940 | Full Agonist | ~1.5 (Kd)[8] | 8.1[9] | 100 (Reference) | A widely used, potent, and efficacious synthetic cannabinoid agonist. |
| Δ9-THC | Partial Agonist | ~10-40 | ~100 | ~50-60[1] | The primary psychoactive component of cannabis, acts as a partial agonist.[1] |
| AM6538 | Antagonist/ Inverse Agonist | 0.038 | - | - | A potent antagonist used to solve the inactive-state crystal structure of CB1.[6] |
Allosteric Modulators
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site, modifying the receptor's response to orthosteric ligands.
| Ligand | Type | Effect on Orthosteric Agonist Binding | Effect on Orthosteric Agonist Function |
| ORG27569 | Negative Allosteric Modulator (NAM) | Increases affinity of agonists like CP55,940.[10] | Antagonizes agonist-induced signaling.[10][11] |
| PSNCBAM-1 | Negative Allosteric Modulator (NAM) | Increases affinity of agonists like CP55,940.[12] | Antagonizes agonist-induced signaling.[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for CB1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CB1 Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or brain tissue homogenates.
-
Radioligand: [3H]CP55,940 (a high-affinity CB1 agonist).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP55,940).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.25% BSA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes or brain homogenates containing the CB1 receptor. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: CB1 membranes, [3H]CP55,940, and binding buffer.
-
Non-specific Binding: CB1 membranes, [3H]CP55,940, and a high concentration of unlabeled CP55,940.
-
Competition Binding: CB1 membranes, [3H]CP55,940, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate the CB1 receptor, which is a Gi-coupled receptor. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound or other compounds of interest.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, BRET, or ELISA-based).
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the CB1-expressing cells to an appropriate density in 24- or 96-well plates.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate them with a PDE inhibitor for 15-30 minutes at 37°C.
-
Compound Treatment: Add varying concentrations of the test compound to the cells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).
-
Determine the Emax value (the maximum effect of the compound), often expressed as a percentage of the effect of a reference full agonist like CP55,940.
-
Visualizations
CB1 Receptor Signaling Pathway
References
- 1. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marshall.edu [marshall.edu]
- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of AM11542: A Potent CB1 Receptor Agonist
AM11542 is a potent synthetic, tetrahydrocannabinol-based agonist for the Cannabinoid Receptor 1 (CB1).[1][2] Its development and structural elucidation in complex with the human CB1 receptor have provided significant insights into the receptor's activation mechanism.[1][3] This guide offers a comparative analysis of this compound against other cannabinoids, focusing on its binding affinity, functional potency, and the structural basis of its agonistic activity.
Quantitative Pharmacological Data
The following table summarizes the in-vitro pharmacological properties of this compound in comparison to other relevant cannabinoid receptor ligands. The data is derived from radioligand binding assays and cAMP accumulation assays.
| Compound | Binding Affinity (Kᵢ, nM) vs. [³H]CP55,940 | Functional Potency (EC₅₀, nM) (cAMP Assay) | Efficacy (Eₘₐₓ, %) (cAMP Assay) | Compound Type |
| This compound | 2.50 ± 0.40 | 1.1 ± 0.2 | 106 ± 3 | Full Agonist |
| AM841 | 2.0 ± 0.2 | 1.7 ± 0.2 | 99 ± 2 | Full Agonist |
| CP55,940 | 0.8 ± 0.1 | 0.45 ± 0.08 | 100 | Full Agonist |
| Δ⁹-THC | 46.1 ± 7.1 | 6.1 ± 0.9 | 63 ± 2 | Partial Agonist |
Data sourced from Hua et al., 2017.[1]
Experimental Protocols
The comparative data presented above were generated using the following key experimental methodologies.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Kᵢ) of compounds for the CB1 receptor.
-
Methodology: Cell membranes from CHO cells stably expressing human CB1 were used. Assays were conducted in a buffer solution containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA. The radioligand used was [³H]CP55,940. Varying concentrations of the test compounds (this compound, AM841, etc.) were incubated with the cell membranes and the radioligand. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM CP55,940). After incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]
2. cAMP Accumulation Assay:
-
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Methodology: CHO cells expressing human CB1 were seeded in 96-well plates. The cells were incubated with the test compounds at various concentrations for a short period. Subsequently, forskolin (B1673556) (an adenylyl cyclase activator) was added to stimulate cAMP production. The reaction was stopped, and the cells were lysed. The intracellular cAMP levels were then measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit). The data were normalized to the response of a known full agonist (CP55,940) to determine the Eₘₐₓ. Dose-response curves were generated to calculate the EC₅₀ values.[1]
CB1 Receptor Activation and Signaling
This compound acts as an agonist at the CB1 receptor, which is a Class A G-protein-coupled receptor (GPCR).[4] Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways, primarily through the inhibitory G-protein (Gᵢ).
Comparative Analysis Workflow
The evaluation of this compound involved a multi-step process comparing its binding and functional characteristics to other cannabinoids.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Crystal structures of agonist-bound human cannabinoid receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 4. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
AM11542: A Potent Reference Compound in Cannabinoid Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of cannabinoid research, the selection of appropriate reference compounds is paramount for the accurate characterization of novel ligands and the elucidation of cannabinoid receptor signaling pathways. AM11542 has emerged as a valuable tool for researchers due to its high potency and full agonist activity at the cannabinoid type 1 (CB1) receptor. This guide provides a comprehensive comparison of this compound with other commonly used cannabinoid reference compounds, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and other key cannabinoid ligands at the human CB1 receptor. These values are essential for understanding the relative potency and efficacy of these compounds.
Table 1: Comparative Binding Affinities (Ki) at the Human CB1 Receptor
| Compound | Chemical Class | Ki (nM) at Human CB1 | Reference |
| This compound | Tetrahydrocannabinol analog | 0.49 | [1] |
| CP55,940 | Classical Cannabinoid (synthetic) | 0.58 - 5.0 | [2][3] |
| WIN 55,212-2 | Aminoalkylindole (synthetic) | 1.9 - 62.3 | [4][5][6] |
| Anandamide (AEA) | Endocannabinoid | ~69 | [7] |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | >10,000 | [7] |
Table 2: Comparative Functional Potency (EC50) and Efficacy at the Human CB1 Receptor
| Compound | Efficacy | EC50 (cAMP Assay, nM) | Reference |
| This compound | Full Agonist | 1.3 | [1] |
| CP55,940 | Full Agonist | 0.2 - 31 | [3][8] |
| WIN 55,212-2 | Full Agonist | 0.03 - 3,000 | [9] |
| Anandamide (AEA) | Partial Agonist | 69 | [7] |
| 2-Arachidonoylglycerol (2-AG) | Full Agonist | 85 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays used to characterize cannabinoid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human CB1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, a high concentration of a known unlabeled CB1 ligand is used in place of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound radioligand using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate the CB1 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. Forskolin directly activates adenylyl cyclase.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, Enzyme Immunoassay (EIA), or Bioluminescence Resonance Energy Transfer (BRET)-based biosensor.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, using non-linear regression analysis.
-
Conclusion
This compound serves as a potent and reliable full agonist for the CB1 receptor, making it an excellent reference compound for in vitro and in vivo studies. Its well-characterized pharmacological profile, as detailed in this guide, allows for the precise comparison and classification of novel cannabinoid ligands. By utilizing the provided data and experimental protocols, researchers can confidently integrate this compound into their experimental paradigms to advance the understanding of the endocannabinoid system and facilitate the development of novel therapeutics.
References
- 1. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP 55,940 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
In Vivo Validation of AM11542's Effects: A Comparative Guide to Potent Cannabinoid Receptor 1 Agonists
For Researchers, Scientists, and Drug Development Professionals
AM11542 is a potent synthetic agonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. Its high affinity and full agonism, demonstrated in in-vitro studies, make it a valuable tool for studying the endocannabinoid system. However, a comprehensive understanding of its therapeutic potential requires rigorous in vivo validation. This guide provides a comparative analysis of this compound's known properties alongside the in vivo effects of other well-characterized CB1 agonists: AM841, CP55,940, and WIN55,212-2. The experimental data presented for these alternative compounds offer insights into the potential in vivo activities of this compound and a framework for designing future preclinical studies.
Comparative Analysis of CB1 Agonists
The following table summarizes the key pharmacological and in vivo characteristics of this compound and its comparators. While in vivo data for this compound is not publicly available, its in vitro profile is presented for a comprehensive comparison.
| Feature | This compound | AM841 | CP55,940 | WIN55,212-2 |
| Receptor Binding | Potent CB1 full agonist | Potent, irreversible CB1 agonist | Potent CB1/CB2 agonist | Potent CB1/CB2 agonist |
| In Vivo Analgesic Effects | Data not available | Effective in rodent models of gastrointestinal hypermotility[1][2][3][4] | Effective in rodent models of acute and neuropathic pain[5][6][7] | Effective in rodent models of neuropathic and inflammatory pain[8][9][10] |
| In Vivo Anti-Inflammatory Effects | Data not available | Demonstrated anti-inflammatory effects in a model of colitis[1] | Reduces macrophage migration in rats, suggesting anti-inflammatory properties[11][12] | Attenuates pro-inflammatory gene expression in human astrocytes[13] |
| Neuroprotective Effects | Data not available | Data not available | Data not available | Protects against nigrostriatal cell loss in a mouse model of Parkinson's disease[14] |
| Reported Side Effects | Data not available | Peripherally restricted, with minimal central effects at effective doses for GI motility[2][3][4] | Can induce catalepsy, hypothermia, and withdrawal symptoms in mice[7] | Can impair spatial memory and locomotion at higher doses in rats[15][16] |
Signaling Pathway of CB1 Receptor Activation
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The binding of the agonist induces a conformational change in the receptor, leading to the activation of associated Gi/o proteins. This activation, in turn, inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels, typically inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for assessing the analgesic and anti-inflammatory effects of CB1 agonists in rodent models.
Hot Plate Test for Analgesia (Adapted from studies with CP55,940)
This protocol assesses the central analgesic effects of a compound by measuring the latency of a thermal pain response.
Workflow:
Methodology:
-
Animals: Male Swiss mice are used for the experiment.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature of 55°C.
-
Procedure:
-
Mice are brought to the testing room and allowed to acclimatize for at least 30 minutes.
-
A baseline latency to a thermal stimulus (paw licking or jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time of 30 seconds is used to prevent tissue damage.
-
The test compound (e.g., CP55,940) is administered subcutaneously (s.c.).
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), the mice are again placed on the hot plate, and the latency to respond is measured.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100. The dose that produces a 50% effect (ED50) is then determined.
Carrageenan-Induced Paw Edema for Anti-Inflammatory Effects (General Protocol)
This model is widely used to assess the anti-inflammatory properties of novel compounds.
Workflow:
Methodology:
-
Animals: Male Wistar rats are typically used.
-
Apparatus: A pletysmometer is used to measure paw volume.
-
Procedure:
-
The initial volume of the rat's hind paw is measured.
-
The test compound is administered, typically via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the paw to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage increase in paw volume is calculated for both control and drug-treated groups. The percentage inhibition of edema by the drug is then determined by comparing the increase in paw volume in the treated group to the control group.
Conclusion
While direct in vivo data for this compound remains elusive, the extensive preclinical research on other potent CB1 agonists like AM841, CP55,940, and WIN55,212-2 provides a strong foundation for predicting its potential pharmacological effects. The data from these comparator compounds suggest that this compound is likely to exhibit significant analgesic, anti-inflammatory, and neuroprotective properties in vivo. However, potential central nervous system side effects, a common feature of potent CB1 agonists, would need to be carefully evaluated. The experimental protocols and comparative data presented in this guide are intended to facilitate the design and execution of future in vivo studies to fully elucidate the therapeutic promise of this compound.
References
- 1. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist AM841 on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist AM841 on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with mu opioid receptor and alpha2-adrenoceptor agonists in acute pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of spinally administered WIN 55,212-2, a cannabinoid agonist, on thermal pain sensitivity in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. In vivo and in vitro treatment with the synthetic cannabinoid CP55, 940 decreases the in vitro migration of macrophages in the rat: involvement of both CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WIN55,212-2, a Cannabinoid Receptor Agonist, Protects Against Nigrostriatal Cell Loss in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Consequences of Adolescent Exposure to the Cannabinoid Receptor Agonist WIN55,212-2 on Working Memory in Female Rats [frontiersin.org]
- 16. esmed.org [esmed.org]
AM11542 Pharmacokinetics: A Comparative Guide for Researchers
In the evolving landscape of cannabinoid research, understanding the pharmacokinetic profile of novel compounds is paramount for predicting their therapeutic efficacy and potential toxicity. This guide provides a comparative overview of the pharmacokinetics of AM11542, a potent synthetic cannabinoid 1 (CB1) receptor agonist, in the context of well-characterized cannabinoids such as delta-9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). Due to the limited availability of direct pharmacokinetic data for this compound in publicly accessible literature, this comparison focuses on its known characteristics and draws parallels with established cannabinoid pharmacokinetic principles.
This compound is a potent tetrahydrocannabinol derivative designed for research purposes, particularly to study the agonist-bound state of the human CB1 receptor.[1][2] Its synthesis and pharmacological characterization have been described, highlighting its high affinity and agonist activity at the CB1 receptor.[1][2] While specific data on its absorption, distribution, metabolism, and excretion (ADME) are not available, general principles of cannabinoid pharmacokinetics can provide a foundational understanding.
Comparative Pharmacokinetic Data of Cannabinoids
To provide a framework for understanding the potential pharmacokinetic profile of this compound, the following table summarizes key parameters for THC and CBD, two of the most studied cannabinoids.[3][4][5][6] It is important to note that these values can vary significantly based on the route of administration, formulation, and individual patient factors.[7]
| Parameter | THC (Δ⁹-tetrahydrocannabinol) | CBD (Cannabidiol) | This compound |
| Bioavailability | Smoking: ~30%[4][6] Oral: 4-12%[4][6] | Smoking: ~31%[5] Oral: Low and variable | Data not available |
| Time to Peak Plasma Concentration (Tmax) | Smoking: 3-10 minutes[7] Oral: 1-6 hours | Smoking: ~3 minutes[5] Oral: 1.5-4 hours[5] | Data not available |
| Peak Plasma Concentration (Cmax) | Highly variable depending on dose and route. E.g., ~152 ng/mL after smoking a 3.55% THC cigarette.[4][6] | Highly variable. E.g., 110 ng/mL after smoking 19.2 mg.[5] | Data not available |
| Elimination Half-life (t½) | Biphasic: Initial fast half-life (~6 min) and a long terminal half-life (22 h).[7] Can be longer in chronic users.[7] | Varies with administration route: 1.4-10.9 h (oromucosal), 2-5 days (chronic oral), 24 h (IV), 31 h (smoking).[5] | Data not available |
| Metabolism | Primarily hepatic, by cytochrome P450 enzymes (CYP2C9, CYP3A4).[3] Active metabolite: 11-OH-THC.[3] Inactive metabolite: THC-COOH.[3] | Primarily hepatic. | Expected to be primarily hepatic. |
| Excretion | Primarily in feces (~65%) and urine (~20%) as metabolites.[3][4] | Primarily in feces. | Expected to be primarily via feces and urine. |
General Cannabinoid Pharmacokinetic Profile
Cannabinoids, including synthetic ones like this compound, are generally lipophilic compounds, which significantly influences their pharmacokinetic properties.
Absorption: The route of administration heavily impacts the rate and extent of absorption. Inhalation (smoking or vaporization) leads to rapid absorption and high bioavailability, while oral administration results in slower, more variable absorption and lower bioavailability due to first-pass metabolism in the liver.[3][4][6]
Distribution: Following absorption, cannabinoids are rapidly distributed from the blood to tissues.[3] Due to their high lipophilicity, they accumulate in fatty tissues, which act as a reservoir, leading to a prolonged terminal elimination half-life.[7] Less than 1% of an administered dose of THC reaches the brain.[6]
Metabolism: The liver is the primary site of cannabinoid metabolism, mediated by the cytochrome P450 enzyme system.[3][7] This extensive metabolism results in the formation of numerous metabolites, some of which may be pharmacologically active, such as 11-hydroxy-THC (11-OH-THC), an active metabolite of THC.[3]
Excretion: Cannabinoid metabolites are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[3][4]
Experimental Protocols for Cannabinoid Pharmacokinetic Studies
Determining the pharmacokinetic profile of a novel cannabinoid like this compound involves a series of well-defined experimental steps.
1. Preclinical Studies (In Vitro and In Vivo):
-
In Vitro Metabolism: Incubating the compound with liver microsomes or hepatocytes to identify metabolic pathways and potential drug-drug interactions.
-
Animal Studies: Administering the compound to animal models (e.g., rodents, primates) via different routes (intravenous, oral, etc.) and collecting blood, urine, and feces samples at various time points. This helps determine key pharmacokinetic parameters and tissue distribution.
2. Human Clinical Trials (Phase I):
-
Study Design: A typical Phase I study involves administering a single, low dose of the compound to a small group of healthy volunteers.[8] The study design is often a crossover, where each participant receives the drug under different conditions (e.g., fed vs. fasted).[9][10]
-
Sample Collection: Blood samples are collected at predetermined time points to measure the concentration of the parent drug and its major metabolites over time.[8] Urine and feces are also collected to determine excretion pathways.[11]
-
Bioanalytical Method: A sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the cannabinoid and its metabolites in biological matrices.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and elimination half-life.
Visualizing Cannabinoid Pharmacokinetics
To further illustrate the processes involved, the following diagrams, generated using Graphviz, depict the general pharmacokinetic pathway of a cannabinoid and a typical experimental workflow for a pharmacokinetic study.
Caption: General pharmacokinetic pathway of a cannabinoid.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Cannabinoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Human Pharmacokinetic Parameters of Orally Administered Δ9-Tetrahydrocannabinol Capsules Are Altered by Fed Versus Fasted Conditions and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Pharmacology: Three Decades of Controlled Human Cannabinoid Administration Studies | National Institute of Justice [nij.ojp.gov]
- 11. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of AM11542: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling AM11542, a potent synthetic cannabinoid receptor 1 (CB1) agonist, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection.[1][2] Due to its pharmacological activity, this compound waste requires management as hazardous chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, contaminated labware, and associated materials.
This compound is a synthetic organic compound with the molecular formula C₂₅H₃₇BrO₂. Its activity as a potent CB1 receptor agonist necessitates careful handling to prevent accidental exposure.[1][2] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and regulatory compliance.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | (-)-7′-Bromo-1′,1′-dimethylheptyl-Δ8-tetrahydrocannabinol |
| Molecular Formula | C₂₅H₃₇BrO₂ |
| Molecular Weight | 449.46 g/mol |
| Compound Class | Synthetic Organic[1] |
| Comment | Potent CB1 receptor agonist[1][2] |
Experimental Protocols: Safe Handling and Disposal Workflow
The proper disposal of this compound and its associated waste must follow a clearly defined and rigorously implemented protocol. The workflow outlined below is designed to minimize risk and ensure compliance with hazardous waste regulations.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Procedure for this compound Waste
The following step-by-step procedure should be followed for the disposal of pure this compound, solutions containing this compound, and any labware or materials contaminated with the compound.
-
Waste Segregation: All this compound waste must be segregated from other laboratory waste streams. This includes unused compound, solutions, contaminated pipette tips, vials, and any spill cleanup materials.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical waste. For solutions, ensure the container has a secure screw-top cap.[3]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any solvents present. The date of waste accumulation should also be clearly marked.[4][5]
-
Waste Accumulation: Keep the hazardous waste container securely closed except when adding waste.[3][4] Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal of Contaminated Solids: All solid waste contaminated with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Arranging for Pickup: Once the waste container is full, or in accordance with institutional guidelines, arrange for its collection by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.[3][4]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the key steps in the process.
Caption: A flowchart outlining the essential steps for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistics for Handling AM11542
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling AM11542 based on available data for similar synthetic cannabinoids. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this guidance should be supplemented by a comprehensive, compound-specific risk assessment before any handling occurs. Treat this compound as a potent and potentially hazardous substance at all times.
Compound Information
This compound is a potent synthetic agonist of the CB1 receptor. Its chemical structure is similar to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Due to its classification as a synthetic cannabinoid, it should be handled with care to avoid accidental exposure.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₇BrO₂ |
| Molecular Weight | 449.46 g/mol |
| Compound Class | Synthetic Organic, Cannabinoid |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures is necessary to determine the exact PPE requirements. The following table summarizes recommended PPE for handling this compound based on general guidance for synthetic cannabinoids and cannabis.[1][2][3][4]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Minimum Recommendation | Enhanced Precautions (e.g., handling powders, aerosols) |
|---|---|---|
| Hand Protection | Nitrile gloves (ensure no tears or holes)[1][3] | Double gloving with nitrile gloves |
| Eye and Face Protection | Safety glasses with side shields[2][3] | Chemical splash goggles or a full-face shield[2] |
| Body Protection | Laboratory coat[1] | Disposable gown or coveralls[3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | N95 respirator or higher (e.g., PAPR) for handling powders or creating aerosols.[2][4] |
| Foot Protection | Closed-toe shoes[2] | Shoe covers for dedicated lab areas[3] |
Handling and Operational Plan
3.1. Engineering Controls
-
Ventilation: All handling of this compound, especially of the solid form, should be performed in a well-ventilated area. A certified chemical fume hood is highly recommended to minimize inhalation exposure.
-
Designated Area: Designate a specific area for the storage and handling of this compound to prevent cross-contamination.
3.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to decontaminate surfaces. Remove and dispose of all contaminated PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Under federal law, cannabis and its derivatives may be considered hazardous waste.[5] All waste contaminated with this compound should be treated as such.
4.1. Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and any other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
4.2. Waste Inactivation and Disposal The primary goal of cannabis waste disposal is to render the active compound "unusable and unrecognizable."
-
Render Unusable: The waste containing this compound should be mixed with other material to make it undesirable and difficult to recover. This can be achieved by mixing it with an equal amount of other non-hazardous waste such as soil, sand, or kitty litter.
-
Final Disposal: The mixed and rendered-unusable waste should be disposed of through a licensed hazardous waste disposal company or in a permitted landfill that accepts such waste. In-vessel digestion is another potential method for organic waste. Always follow local and institutional regulations for hazardous waste disposal.
Emergency Procedures
5.1. Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an appropriate absorbent material (e.g., spill pads, vermiculite) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent.
5.2. Exposures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationships between compound risks and control measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
